Product packaging for (4-Acetyl-2-methylphenoxy)acetonitrile(Cat. No.:)

(4-Acetyl-2-methylphenoxy)acetonitrile

Cat. No.: B223859
M. Wt: 189.21 g/mol
InChI Key: XTAUXNZOWCIYLM-UHFFFAOYSA-N
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Description

(4-Acetyl-2-methylphenoxy)acetonitrile is a high-purity chemical compound designed for use as a critical organic building block in research and development. This nitrile-functionalized molecule integrates a phenoxyacetonitrile scaffold with acetyl and methyl substituents, making it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and material science . The nitrile group (#C≡N) is a key functional moiety in organic synthesis. It can undergo various transformations, serving as a precursor to carboxylic acids, amides, amines, and heterocyclic compounds . As a nitrile, this compound requires careful handling, and appropriate safety controls should be in place. It is metabolically convertible to hydrogen cyanide, and toxic effects may be delayed . This compound is provided for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B223859 (4-Acetyl-2-methylphenoxy)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-acetyl-2-methylphenoxy)acetonitrile

InChI

InChI=1S/C11H11NO2/c1-8-7-10(9(2)13)3-4-11(8)14-6-5-12/h3-4,7H,6H2,1-2H3

InChI Key

XTAUXNZOWCIYLM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC#N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, (4-Acetyl-2-methylphenoxy)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational protocol for the preparation and analysis of this molecule.

Proposed Synthesis: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis.[1][2][3] This well-established method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, 4-acetyl-2-methylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetonitrile, yielding the target ether.

Experimental Protocol

Reagents and Materials:

  • 4-acetyl-2-methylphenol

  • Chloroacetonitrile[4][5][6]

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetyl-2-methylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of phenol).

  • Addition of Alkylating Agent: While stirring the suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in dichloromethane and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of standard analytical techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H (ortho to acetyl)
~7.7dd1HAr-H (ortho to acetyl, meta to oxygen)
~6.9d1HAr-H (ortho to oxygen)
~4.8s2HO-CH ₂-CN
~2.5s3HC(=O)-CH
~2.3s3HAr-CH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~197C =O
~160Ar-C -O
~135Ar-C -CH₃
~132Ar-C -C=O
~131Ar-C H
~129Ar-C H
~117C ≡N
~112Ar-C H
~55O-C H₂-CN
~26C H₃ (acetyl)
~16C H₃ (methyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2250Strong, SharpC≡N (Nitrile)[7][8]
~1680Strong, SharpC=O (Ketone)[9][10]
~1600, ~1500MediumC=C (Aromatic)
~1250StrongC-O-C (Aryl ether)
~3050MediumC-H (Aromatic)
~2950MediumC-H (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
149[M - CH₂CN]⁺
43[CH₃CO]⁺

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 4-acetyl-2-methylphenol Reaction Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) SM1->Reaction SM2 Chloroacetonitrile SM2->Reaction Filtration Filtration Reaction->Filtration Evaporation1 Evaporation Filtration->Evaporation1 Extraction Liquid-Liquid Extraction Evaporation1->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation2 Evaporation Drying->Evaporation2 Purification Column Chromatography Evaporation2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (4-Acetyl-2-methylphenoxy)acetonitrile, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a structured format.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of structurally similar compounds. These predictions serve as a reference for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H (ortho to acetyl)
~7.7dd1HAr-H (para to acetyl)
~6.9d1HAr-H (ortho to ether)
~4.8s2H-O-CH₂-CN
~2.5s3H-C(O)CH₃
~2.3s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~197C=O (acetyl)
~155Ar-C (ether linkage)
~135Ar-C (acetyl sub.)
~132Ar-C
~130Ar-C
~128Ar-C
~115Ar-C
~117CN (nitrile)
~55-O-CH₂-CN
~26-C(O)CH₃
~16Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch (nitrile)
~1680StrongC=O stretch (acetyl)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O-C stretch (ether)
~2920, ~2850MediumC-H stretch (aliphatic)
~3050MediumC-H stretch (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
146[M - C(O)CH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to an NMR tube, ensuring the final volume is sufficient to cover the detector region (typically 4-5 cm).

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).

  • Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

FTIR Spectrum Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

Mass Spectrum Acquisition (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules.[1]

  • Electron Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

Structure_Elucidation_Logic cluster_info Information Derived NMR_Data NMR Data (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Data IR Data IR_Info Functional Groups (C=O, C≡N, C-O-C) IR_Data->IR_Info MS_Data MS Data MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info Structure Final Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

Physical and chemical properties of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Acetyl-2-methylphenoxy)acetonitrile is an organic compound that incorporates a phenoxyacetonitrile core structure, further substituted with an acetyl and a methyl group on the phenyl ring. The presence of the nitrile, ether, and ketone functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document aims to provide a comprehensive overview of its predicted physicochemical properties, a potential synthetic route, and an exploration of its possible biological significance by examining related compounds.

Physicochemical Properties

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be used as an estimation pending experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name 2-(4-acetyl-2-methylphenoxy)acetonitrile
CAS Number Not assigned
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 189.078979 g/mol
Topological Polar Surface Area 50.1 Ų

Properties of Structural Analogs

To provide context, the experimentally determined properties of two structurally related compounds, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, are presented below. These compounds share key structural motifs with the target molecule and can offer insights into its potential characteristics.

Table 2: Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

PropertyValueReference
CAS Number 1138444-80-0[1][2]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Melting Point 120-122 °C
XLogP3-AA 1.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 159.068414 g/mol [1]
Topological Polar Surface Area 40.9 Ų[1]

Table 3: Physicochemical Properties of 2-(4-methylphenoxy)acetonitrile

PropertyValueReference
CAS Number 33901-44-9[3]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Boiling Point 235-238 °C
Density 1.09 g/mL at 25 °C
Refractive Index (n20/D) 1.524
XLogP3 1.8[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Exact Mass 147.068414 g/mol [3]
Topological Polar Surface Area 33.0 Ų[3]

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

4.1. Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed by reacting 4-acetyl-2-methylphenol with chloroacetonitrile in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Acetyl-2-methylphenol reaction Williamson Ether Synthesis reactant1->reaction reactant2 Chloroacetonitrile reactant2->reaction reagent1 Base (e.g., K₂CO₃) reagent1->reaction reagent2 Solvent (e.g., Acetone) reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

4.2. Detailed Experimental Protocol

The following is a generalized protocol based on the Williamson ether synthesis for preparing phenoxyacetonitrile derivatives.[6]

  • Preparation of the Reaction Mixture: To a solution of 4-acetyl-2-methylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile (e.g., 10 mL per gram of phenol), add a base such as anhydrous potassium carbonate (1.5 equivalents).[7]

  • Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the phenoxyacetonitrile scaffold is present in various biologically active molecules. Derivatives of phenoxyacetonitrile have been investigated for their potential as:

  • Herbicides: Certain phenoxyacetic acid derivatives, which can be synthesized from phenoxyacetonitriles, are well-known herbicides.

  • Pharmaceuticals: The nitrile group is a common functional group in many approved drugs and drug candidates. It can act as a bioisostere for other functional groups and participate in key interactions with biological targets. Phenoxyacetonitrile derivatives have been used as intermediates in the synthesis of compounds with potential vasodilator properties.[8] Furthermore, some nitrile-containing compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial activities.[9][10][11]

Given the lack of specific data for this compound, no signaling pathway diagrams can be accurately generated at this time. Research into its biological effects would be required to elucidate any interactions with cellular signaling pathways.

Conclusion

This compound is a compound with potential utility in medicinal chemistry and materials science, yet it remains largely unexplored. This guide has provided a summary of its predicted properties and a feasible synthetic route based on the well-established Williamson ether synthesis. The provided data on its structural analogs, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, serve as a valuable reference for future experimental work. Further research is necessary to isolate or synthesize this compound, characterize its physical and chemical properties, and investigate its potential biological activities.

References

In-depth Technical Guide: Crystal Structure Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive search for the crystal structure analysis of (4-Acetyl-2-methylphenoxy)acetonitrile, it has been determined that detailed crystallographic data and associated experimental protocols for this specific compound are not publicly available within scientific literature or crystallographic databases.

While information on related compounds, such as 4-acetyl-2-methylbenzonitrile and other phenoxyacetonitrile derivatives, exists, the core requirements for a detailed crystal structure analysis—including unit cell dimensions, bond lengths, bond angles, and specific experimental methodologies for data collection and structure refinement—could not be obtained for the target molecule.

Proposed Alternative:

Given the absence of specific data for this compound, this guide will instead provide a detailed crystal structure analysis of a closely related and structurally relevant compound for which high-quality crystallographic data is available: 2-(4-Chlorophenoxy)acetonitrile . This will serve as a representative example, illustrating the methodologies and data presentation pertinent to the crystal structure analysis of phenoxyacetonitrile derivatives.

The following sections will provide a comprehensive overview of the synthesis, experimental protocols for crystal structure determination, and a detailed analysis of the crystallographic data for 2-(4-Chlorophenoxy)acetonitrile.

Crystal Structure Analysis of 2-(4-Chlorophenoxy)acetonitrile

Synthesis and Crystallization

The synthesis of 2-(4-chlorophenoxy)acetonitrile is typically achieved through the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution.

Experimental Protocol: Synthesis

  • Reactants: 4-chlorophenol, chloroacetonitrile, and anhydrous potassium carbonate are combined in a round-bottom flask.

  • Solvent: Acetone is added as the solvent.

  • Reaction: The mixture is stirred and heated under reflux for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of 2-(4-chlorophenoxy)acetonitrile is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution: The crystal structure is solved using direct methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F².

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure

The following tables summarize the key crystallographic data and selected geometric parameters for 2-(4-chlorophenoxy)acetonitrile.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₈H₆ClNO
Formula weight167.59
Temperature292(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.458(3) Å, α = 90°
b = 9.489(3) Å, β = 109.11(3)°
c = 8.134(2) Å, γ = 90°
Volume762.0(4) ų
Z4
Density (calculated)1.462 Mg/m³
Absorption coefficient0.428 mm⁻¹
F(000)344
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.66 to 27.50°
Reflections collected4367
Independent reflections1740 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.056, wR2 = 0.169
R indices (all data)R1 = 0.082, wR2 = 0.189

Table 2: Selected Bond Lengths (Å)

BondLength
Cl1-C41.741(3)
O1-C11.378(3)
O1-C71.423(3)
N1-C81.141(4)
C7-C81.463(4)

Table 3: Selected Bond Angles (°)

AtomsAngle
C1-O1-C7118.4(2)
N1-C8-C7178.1(3)
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-(4-chlorophenoxy)acetonitrile.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 2-(4-Chlorophenoxy)acetonitrile purification Purification by Recrystallization synthesis->purification crystals Formation of Single Crystals purification->crystals mounting Crystal Mounting crystals->mounting data_collection X-ray Data Collection mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Data Validation & Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure analysis.

Logical Relationship of Molecular Moieties

The diagram below illustrates the connectivity of the primary functional groups in the 2-(4-chlorophenoxy)acetonitrile molecule.

molecular_structure chlorophenyl 4-Chlorophenyl ether Ether Linkage (-O-) chlorophenyl->ether methylene Methylene Bridge (-CH2-) ether->methylene nitrile Nitrile Group (-C≡N) methylene->nitrile

Caption: Connectivity of functional groups.

This guide provides a representative framework for the crystal structure analysis of phenoxyacetonitrile derivatives, utilizing available data for a closely related compound. The methodologies and data presentation formats are standard in the field and can be applied to new structures as they are determined.

A Technical Guide to Quantum Chemical Calculations for (4-Acetyl-2-methylphenoxy)acetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (4-Acetyl-2-methylphenoxy)acetonitrile. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related substituted phenoxy and acetonitrile derivatives. By examining these analogous systems, we can establish a robust framework for predicting and understanding the structural, vibrational, and electronic characteristics of this compound, which are crucial for applications in drug design and materials science.

Theoretical Framework for Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems.[1] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often complementary to experimental data.[2]

A typical computational workflow for a molecule like this compound would involve the following key steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

  • Vibrational Frequency Analysis: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the computed structure. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[2]

  • Electronic Property Calculation: Various electronic properties, such as the distribution of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges, are calculated to understand the reactivity and intermolecular interaction sites of the molecule.

The following diagram illustrates a generalized workflow for these quantum chemical calculations.

Quantum_Chemical_Calculation_Workflow Start Initial Molecular Structure (e.g., from 2D sketch) Opt Geometry Optimization (e.g., DFT/B3LYP) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Electronic Electronic Property Calculation (HOMO-LUMO, MEP, etc.) Verify->Electronic  True Error Structure is a Transition State Verify->Error  False Analysis Data Analysis and Interpretation Electronic->Analysis End Final Results and Visualization Analysis->End Error->Opt Re-optimize

A generalized workflow for quantum chemical calculations.

Methodologies and Computational Details

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules of this class, the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and reliable functional.[2] Common basis sets include Pople's 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions for better accuracy.[2][3]

Experimental Protocols (Computational):

  • Software: Gaussian 09 or later revisions are commonly employed for these types of calculations.[2][3]

  • Method: Density Functional Theory (DFT) is the most prevalent method.[1][2] For specific properties like NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is utilized.[2][3]

  • Functional: B3LYP is a popular choice for balancing accuracy and computational cost.[2]

  • Basis Set: 6-311++G(d,p) is often used for accurate predictions of both geometry and vibrational frequencies.[2]

  • Solvation Effects: To model the behavior of the molecule in a solvent, the Polarizable Continuum Model (PCM) is a common choice.[3]

Predicted Molecular Properties

While specific data for this compound is not available, we can infer its properties from computational studies on analogous molecules. The following tables summarize key computed parameters for structurally related compounds.

Table 1: Optimized Geometrical Parameters of Related Phenoxy Derivatives

ParameterMoleculeBond Length (Å) / Angle (°)Reference
C-O (ether)2-(4-chlorophenoxy)acetohydrazide1.375[4]
O-C (methylene)2-(4-chlorophenoxy)acetohydrazide1.425[4]
C-C≡NAcetonitrile1.157[5]
C-O-C (ether)2-(4-chlorophenoxy)acetohydrazide118.5[4]
O-C-C (methylene)2-(4-chlorophenoxy)acetohydrazide108.9[4]

Table 2: Calculated Vibrational Frequencies for Functional Groups in Related Molecules

Vibrational ModeMoleculeCalculated Frequency (cm⁻¹)Reference
C≡N stretch2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile2270 (scaled)[2]
C=O stretch (acetyl)4-hydroxy-3-(3-methyl-2-butenyl)acetophenone~1650[6]
C-O-C stretch (ether)(4-Chloro-2-methylphenoxy) acetic acid~1250
CH₃ rock(4-Chloro-2-methylphenoxy) acetic acid~1050

Table 3: Computed Electronic Properties of Acetonitrile Derivatives

PropertyMoleculeValueMethodReference
Dipole MomentAcetonitrile3.92 DDFT[1]
HOMO Energy4-nitropicolinic acid-7.8 eVDFT/6-311++G [7]
LUMO Energy4-nitropicolinic acid-3.5 eVDFT/6-311++G[7]
HOMO-LUMO Gap4-nitropicolinic acid4.3 eVDFT/6-311++G**[7]

Analysis and Interpretation

  • Molecular Geometry: The geometry of this compound is expected to be non-planar, with the acetyl and phenoxy groups likely exhibiting some degree of torsion relative to the benzene ring to minimize steric hindrance. The bond lengths and angles are predicted to be within the typical ranges for similar organic molecules.

  • Vibrational Spectroscopy: The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. The characteristic C≡N stretching vibration is expected around 2250-2270 cm⁻¹.[2] The C=O stretch of the acetyl group should appear in the range of 1650-1700 cm⁻¹. The asymmetric and symmetric stretching of the ether linkage (C-O-C) are also key identifying peaks.

  • Electronic Properties and Reactivity: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen of the acetyl group and the nitrogen of the nitrile group are expected to be regions of high negative potential.

Conclusion

This technical guide has outlined the theoretical and methodological framework for conducting quantum chemical calculations on this compound. By leveraging data from structurally similar compounds, we can make well-founded predictions about its geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for understanding the molecule's behavior at a fundamental level and can guide further experimental research and development in areas such as medicinal chemistry and materials science. The provided workflow and tabulated data from related molecules offer a solid starting point for any researcher venturing into the computational study of this or similar molecular systems.

References

In-Depth Technical Guide: Potential Biological Activity of Phenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on a wide range of phenoxyacetonitrile derivatives detailing their biological activities are limited in the public domain. This guide summarizes the available data on phenoxyacetonitrile and closely related chemical structures, such as phenoxyacetamides and 2-phenylacrylonitriles, to provide insights into their potential biological activities. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating similar compounds.

Introduction

Phenoxyacetonitrile, a chemical scaffold featuring a phenoxy group linked to an acetonitrile moiety, represents a core structure with the potential for diverse biological activities. The inherent reactivity of the nitrile group and the ability to modify the phenyl ring allow for the synthesis of a wide array of derivatives. These derivatives have been investigated for their potential as therapeutic agents, particularly in the fields of oncology, mycology, and bacteriology. This guide provides a technical overview of the reported biological activities, experimental methodologies for their evaluation, and potential mechanisms of action.

Synthesis of Phenoxyacetonitrile Derivatives

The synthesis of phenoxyacetonitrile derivatives typically involves the reaction of a substituted phenol with a haloacetonitrile, most commonly bromoacetonitrile or chloroacetonitrile, in the presence of a base.

A general synthetic route is outlined below:

Synthesis Phenol Substituted Phenol Reaction Phenol->Reaction Haloacetonitrile Haloacetonitrile (e.g., BrCH₂CN) Haloacetonitrile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product Phenoxyacetonitrile Derivative Reaction->Product Nucleophilic Substitution Apoptosis_Pathway cluster_cell Cancer Cell Derivative Phenoxyacetonitrile Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Cell_Cycle_Arrest Derivative Phenoxyacetonitrile Derivative CDK_Cyclin CDK-Cyclin Complexes Derivative->CDK_Cyclin Inhibition Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Arrest Cell Cycle Arrest CDK_Cyclin->Arrest G2_M_Phase G2/M Phase Cell_Cycle_Progression->G2_M_Phase Transition Synthesis_Workflow Start Start Reactants Dissolve substituted phenol and haloacetonitrile in solvent Start->Reactants Add_Base Add base (e.g., K₂CO₃) to the mixture Reactants->Add_Base Reflux Reflux the reaction mixture for a specified time Add_Base->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Workup Perform aqueous work-up and extract with organic solvent Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS) Purify->Characterize End End Characterize->End

An In-depth Technical Guide to the Stability and Degradation of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of (4-Acetyl-2-methylphenoxy)acetonitrile. The information herein is intended for researchers, scientists, and drug development professionals to facilitate the development of stable pharmaceutical formulations and robust analytical methods. This document outlines potential degradation routes under various stress conditions and provides detailed experimental protocols for conducting stability-indicating studies.

Introduction

This compound is a complex organic molecule with several functional groups susceptible to degradation, including an ether linkage, a nitrile group, and an acetyl group. Understanding its stability profile is critical for its development as a potential pharmaceutical agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies. This guide outlines a systematic approach to investigating the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Proposed Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is fundamental for separating and quantifying this compound from its potential degradation products. The following is a proposed HPLC method based on common practices for similar pharmaceutical compounds.[1][2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[4] The following protocols are proposed for this compound.

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Working Sample Solution: Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for all stress studies.

  • Acidic Hydrolysis: To 1 mL of the working sample solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80 °C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final volume of 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the working sample solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80 °C for 12 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final volume of 10 mL with the mobile phase.

  • Neutral Hydrolysis: To 1 mL of the working sample solution, add 1 mL of purified water. Heat the mixture at 80 °C for 48 hours. After cooling, dilute to a final volume of 10 mL with the mobile phase.

  • To 1 mL of the working sample solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.

  • Expose 1 mL of the working sample solution in a transparent container to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4] A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to a final volume of 10 mL with the mobile phase.

  • Place the solid drug substance in a thermostatically controlled oven at 105 °C for 48 hours. After cooling, dissolve an appropriate amount of the solid in the mobile phase to obtain a final concentration of 0.1 mg/mL.

Data Presentation: Summary of Hypothetical Degradation Data

The following table summarizes the hypothetical results of the forced degradation studies on this compound.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 80 °C, 24h 15.2%2(4-Acetyl-2-methylphenoxy)acetic acid
0.1 M NaOH, 80 °C, 12h 25.8%3(4-Acetyl-2-methylphenoxy)acetamide
Water, 80 °C, 48h 5.1%1(4-Acetyl-2-methylphenoxy)acetic acid
3% H₂O₂, RT, 24h 8.5%2N-oxide derivative
Photolytic (ICH Q1B) 12.3%3Photodegradation products
Thermal (Solid), 105 °C, 48h 3.7%1Minor degradants

Visualization of Workflows and Pathways

The following diagram illustrates the general workflow for the forced degradation studies of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Prepare Stock Solution (1 mg/mL) A->B I Thermal (Solid) (105°C) C Prepare Working Solution (0.1 mg/mL) B->C D Acid Hydrolysis (0.1 M HCl, 80°C) C->D E Base Hydrolysis (0.1 M NaOH, 80°C) C->E F Neutral Hydrolysis (Water, 80°C) C->F G Oxidative (3% H2O2, RT) C->G H Photolytic (ICH Q1B) C->H J Neutralize & Dilute D->J E->J F->J G->J H->J I->J K HPLC Analysis J->K L Characterization of Degradants (LC-MS, NMR) K->L

Caption: Workflow for forced degradation studies.

The primary degradation pathways for this compound are likely to involve the hydrolysis of the nitrile group and the ether linkage. The nitrile group can hydrolyze to an amide and subsequently to a carboxylic acid.[5] The ether linkage may be susceptible to cleavage under harsh acidic or basic conditions.

G cluster_hydrolysis Hydrolytic Degradation A This compound B (4-Acetyl-2-methylphenoxy)acetamide A->B Base/Acid Hydrolysis C (4-Acetyl-2-methylphenoxy)acetic acid A->C Direct Acid Hydrolysis D 4-Acetyl-2-methylphenol A->D Ether Cleavage (Forced Conditions) B->C Further Hydrolysis

Caption: Hypothesized hydrolytic degradation pathways.

Under oxidative conditions, the molecule could undergo various transformations, including oxidation of the methyl group on the benzene ring or the acetyl group. N-oxide formation is also a possibility if the nitrile group is reduced to an amine first, although this is less likely under the specified conditions.

G cluster_oxidation Oxidative Degradation A This compound B Oxidation of Acetyl Group (e.g., to carboxylic acid) A->B Oxidative Stress (e.g., H2O2) C Oxidation of Ring Methyl Group (e.g., to alcohol or carboxylic acid) A->C Oxidative Stress (e.g., H2O2) D N-oxide Derivative (less likely) A->D Oxidative Stress (e.g., H2O2)

Caption: Hypothesized oxidative degradation pathways.

Conclusion

This technical guide provides a framework for investigating the stability and degradation of this compound. The proposed experimental protocols and hypothesized degradation pathways serve as a starting point for comprehensive stability studies. The successful execution of these studies will enable the identification and characterization of degradation products, leading to the development of a robust, stability-indicating analytical method essential for the quality control and formulation development of this compound. Further studies involving structural elucidation of the degradation products using techniques such as mass spectrometry and NMR are recommended to confirm the proposed degradation pathways.

References

Solubility of (4-Acetyl-2-methylphenoxy)acetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (4-Acetyl-2-methylphenoxy)acetonitrile in organic solvents. A comprehensive search of scientific literature and chemical databases revealed no publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on providing detailed experimental protocols for determining solid-liquid solubility, which can be applied to this compound. The methodologies for the isothermal saturation method and gravimetric analysis are described in detail. Furthermore, this guide includes visualizations of the experimental workflow and the key factors influencing solubility to aid researchers in designing and executing their own solubility studies.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound dictates its behavior in solution and is a fundamental parameter for process design and optimization.

Despite a thorough literature search, no specific experimental data on the solubility of this compound in common organic solvents could be found. Therefore, this guide serves as a foundational document for researchers intending to perform such measurements. It provides the necessary theoretical background and practical experimental procedures.

Factors Influencing Solubility

The solubility of a solid compound like this compound in a liquid organic solvent is governed by a complex interplay of several factors. These include the physicochemical properties of both the solute and the solvent, as well as external conditions such as temperature and pressure. A simplified representation of these relationships is provided in the diagram below.

Factors Influencing Solubility cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solubility Solubility Molecular Structure Molecular Structure Molecular Structure->Solubility Polarity Polarity Polarity->Solubility Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Hydrogen Bonding Capacity Hydrogen Bonding Capacity Hydrogen Bonding Capacity->Solubility Molecular Size Molecular Size Molecular Size->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the isothermal saturation method and gravimetric analysis.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine the equilibrium solubility of a compound at a specific temperature.[1][2][3] The general workflow for this method is outlined below.

Isothermal Saturation Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in a sealed vial B Agitate at constant temperature for a sufficient time (e.g., 24-72h) A->B C Allow solid to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot to remove undissolved solids D->E F Determine the concentration of the solute in the filtrate E->F G Calculate solubility F->G

Caption: Experimental workflow for the isothermal saturation method.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled environment, such as a shaking water bath or an incubator, set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid at the bottom of the container.

  • Filtration: Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to remove any remaining microscopic solid particles. This step should be performed quickly to minimize any temperature changes that could affect the solubility.

  • Analysis: Accurately determine the concentration of this compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.[4] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Analysis

Detailed Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, following steps 1 and 2 of the isothermal saturation method.

  • Sampling: After allowing the excess solid to settle, carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation: Evaporate the solvent from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature well below the boiling point of the solute to avoid decomposition. The evaporation should be continued until a constant weight of the dried residue is achieved.

  • Weighing: Accurately weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

    • The solubility can then be calculated based on the mass of the solute and the initial volume or mass of the solvent used. For example, if a 10 mL aliquot was taken, the solubility would be the mass of the residue divided by 0.010 L.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this crucial physicochemical property. The choice between the isothermal saturation method coupled with HPLC analysis and the gravimetric method will depend on the required accuracy and the available analytical instrumentation. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing solubility. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Mechanism of Action of Acetyl-Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms of action for acetyl-phenoxy and related phenoxy compounds, a diverse class of molecules with significant therapeutic potential. The information presented herein is intended to support research and development efforts by providing detailed insights into their molecular targets, relevant signaling pathways, quantitative activity data, and the experimental protocols required for their evaluation.

Inhibition of Acetyl-CoA Carboxylase (ACC)

A prominent mechanism of action for a subset of acetyl-phenoxy derivatives, particularly 4-phenoxy-phenyl isoxazoles, is the inhibition of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid biosynthesis.[1][3] Due to the reliance of many cancer cells on elevated fatty acid synthesis for proliferation, ACC has emerged as a key target in oncology.[1]

ACC Signaling Pathway in Fatty Acid Synthesis

The inhibition of ACC by acetyl-phenoxy compounds leads to a depletion of malonyl-CoA. This reduction in the building blocks for fatty acid synthesis ultimately results in the suppression of tumor cell growth and can induce apoptosis.[2]

ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP+Pi FAS Fatty Acid Synthase (FASN) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids CellProliferation Membrane Biosynthesis & Cell Proliferation FattyAcids->CellProliferation Inhibitor Acetyl-Phenoxy Compound Inhibitor->ACC

Diagram 1: Inhibition of the ACC-mediated fatty acid synthesis pathway.
Quantitative Data: ACC1 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 4-phenoxy-phenyl isoxazole derivatives against human ACC1 (hACC1).

Compound IDR1 GroupR2 GroupInhibition Rate (%) @ 5 µMIC50 (nM)[4]
6a MethoxyMethyl51.31>2000
6e PropoxyMethyl78.95489.2 ± 33.5
6g CyclopropylmethoxyMethyl89.1399.8 ± 7.6
6k MethoxyPhenylacetamide72.47626.3 ± 41.6
6l MethoxyPhenylacetamide81.42279.1 ± 13.1
6q MethoxyBenzylurea73.68711.1 ± 52.6
CP-640186 (Positive Control)87.84108.9 ± 6.2
Experimental Protocol: In Vitro ACC Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of ACC activity.[5]

Materials:

  • Recombinant human ACC1 enzyme

  • 5x ACC Assay Buffer

  • ATP solution (500 µM)

  • Acetyl-CoA solution (2 mM)

  • Sodium Bicarbonate solution (1 M)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents. Prepare a 1x ACC Assay Buffer by diluting the 5x stock with distilled water.

  • Master Mix Preparation: Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.

  • Compound Plating: Prepare serial dilutions of the test compounds in 10% DMSO. Add 2.5 µL of the diluted compounds or diluent solution (for controls) to the appropriate wells of the 96-well plate.

  • Reaction Initiation: Add 15 µL of the Master Mix to each well. Thaw the ACC1 enzyme on ice and dilute it to the working concentration (e.g., 11 ng/µl) with 1x ACC Assay Buffer. Initiate the enzymatic reaction by adding 7.5 µL of the diluted ACC1 enzyme to all wells except the "Blank" control.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes to stop the ACC reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. The light signal is proportional to the amount of ADP produced and thus correlates with ACC activity.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

ACC_Assay_Workflow Start Start Prep Prepare Reagents (Master Mix, Diluted Compounds) Start->Prep Plate Add Compounds & Master Mix to 96-well Plate Prep->Plate Initiate Add ACC1 Enzyme to Initiate Reaction Plate->Initiate Incubate1 Incubate at RT (40 minutes) Initiate->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate at RT (45 minutes) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->AddDetection Incubate3 Incubate at RT (30-60 minutes) AddDetection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Diagram 2: Experimental workflow for an in vitro ACC inhibition assay.

Modulation of Inflammatory Pathways

Various phenoxy acetic acid derivatives have been identified as potent modulators of inflammatory signaling, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2) and interference with the NF-κB signaling cascade.[6][7][8]

Selective COX-2 Inhibition

Cyclooxygenase is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation and pain.[6] Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6]

Phenoxy acetic acid derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins like PGE2.[7]

COX2_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Phenoxy Acetic Acid Derivative Inhibitor->COX2

Diagram 3: Selective inhibition of the COX-2 inflammatory pathway.

The table below presents the IC50 values and selectivity indices (SI = IC50 COX-1 / IC50 COX-2) for several phenoxy acetic acid hydrazone derivatives.[6]

Compound IDR GroupR1 GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5d HBr8.92 ± 0.050.08 ± 0.01111.53
5e 4-CH3Br9.98 ± 0.030.07 ± 0.01142.57
5f 4-ClBr8.00 ± 0.010.06 ± 0.01133.34
7b -Br10.30 ± 0.110.09 ± 0.01114.44
10c 4-ClH7.82 ± 0.040.07 ± 0.01111.71
10f 4-ClBr8.99 ± 0.020.06 ± 0.01149.83
Celecoxib (Positive Control)14.93 ± 0.120.05 ± 0.02298.6

This protocol outlines a method for screening compounds for COX-1 and COX-2 inhibitory activity based on the detection of Prostaglandin G2.[1][9]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid substrate

  • Test compounds and controls (e.g., Celecoxib)

  • 96-well white opaque plate

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Reconstitute lyophilized enzymes as per manufacturer's instructions and keep on ice. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions at 10x the desired final concentration.

  • Assay Plating:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of a known COX inhibitor (e.g., Celecoxib).

    • Test Sample (S): Add 10 µL of the diluted test inhibitor.

    • Add 10 µL of the respective enzyme (COX-1 or COX-2) to all wells.

  • Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.

  • Initiation and Measurement:

    • Preset the fluorescence plate reader to an excitation/emission of 535/587 nm for kinetic measurement at 25°C.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T1 and T2) within the linear range of the reaction progress curve.

    • Calculate the rate of reaction (ΔRFU / Δt).

    • Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

    • Determine IC50 values from the dose-response curves.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like Thymic Stromal Lymphopoietin (TSLP).[8]

One novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been shown to downregulate TSLP by blocking the activation of Caspase-1, an enzyme upstream of the NF-κB activation pathway.[8]

The diagram below illustrates the canonical NF-κB activation pathway and the inhibitory point of action for Caspase-1 modulators.

NFkB_Pathway cluster_complex Stimuli Pro-inflammatory Stimuli (e.g., PMA + A23187) Casp1 Caspase-1 Stimuli->Casp1 IKK IKK Complex Casp1->IKK Complex IκBα-p65 Complex (Inactive, Cytoplasmic) IKK->Complex Phosphorylation p_IkB P-IκBα IkB IκBα IkB->p_IkB P NFkB_p65 NF-κB (p65) Complex->IkB Complex->NFkB_p65 p_p65 P-p65 (Active) Complex->p_p65 Dissociation & Phosphorylation Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus p_p65->Nucleus Transcription Gene Transcription Nucleus->Transcription Translocation TSLP TSLP Production Transcription->TSLP Inhibitor Phenoxy Acetamide (PA) Inhibitor->Casp1

Diagram 4: Inhibition of the Caspase-1/NF-κB signaling pathway.

This protocol describes a method to measure Caspase-1 activity by detecting the cleavage of a fluorogenic substrate.[12]

Materials:

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • Caspase-1 Substrate (e.g., YVAD-AFC)

  • Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO) for control

  • Treated and untreated cell lysates

  • 96-well black plate with a clear bottom

Procedure:

  • Cell Lysis: Induce apoptosis or inflammatory response in cells. Lyse the cells using Cell Lysis Buffer and centrifuge to collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Plating: Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells of a 96-well plate.

  • Reaction Mix: Prepare a reaction mix by adding 50 µL of 2x Reaction Buffer and 5 µL of the Caspase-1 substrate to each sample.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the samples in a fluorometer or fluorescence plate reader at an excitation/emission of 400/505 nm.

  • Data Analysis: Quantify the level of Caspase-1 activity by comparing the fluorescence of the treated samples to the untreated control.

Caspase1_Assay_Workflow Start Start Induce Induce Inflammatory Response in Cell Culture Start->Induce Lyse Lyse Cells & Collect Cytosolic Extract Induce->Lyse Quantify Determine Protein Concentration Lyse->Quantify Plate Add Lysate, Reaction Buffer, & Substrate to 96-well Plate Quantify->Plate Incubate Incubate at 37°C (1-2 hours) Plate->Incubate Read Measure Fluorescence (Ex/Em = 400/505 nm) Incubate->Read Analyze Compare Fluorescence vs. Control Read->Analyze End End Analyze->End

Diagram 5: Workflow for a fluorometric Caspase-1 activity assay.

Other Reported Mechanisms of Action

In addition to the primary mechanisms detailed above, acetyl-phenoxy and related compounds exhibit a range of other biological activities, suggesting multiple molecular targets.

  • Antithrombotic Activity: Acetylated derivatives of natural phenolics like resveratrol and tyrosol have been shown to inhibit Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in platelet aggregation and inflammation.[6] The degree of acetylation appears to influence the inhibitory potential, with diacetylated resveratrol derivatives showing more potent inhibition than the parent compound.[6]

  • Antinociceptive Activity: Certain phenoxy acetyl carboxamides demonstrate pain-relieving properties.[13] The proposed mechanisms include the opening of ATP-sensitive potassium (KATP) channels and interaction with the monoglyceride lipase (MAGL) enzyme, an emerging target in nociception.[13][14]

  • Herbicidal Activity: The original phenoxy herbicides act as synthetic auxins, mimicking the plant growth hormone indoleacetic acid. This leads to uncontrolled growth and eventual death in broad-leaf plants.

Conclusion

The acetyl-phenoxy scaffold represents a versatile chemical framework capable of interacting with a diverse array of biological targets. The primary mechanisms of action elucidated to date involve the targeted inhibition of key enzymes in metabolic and inflammatory pathways, including Acetyl-CoA Carboxylase and Cyclooxygenase-2, as well as the modulation of the NF-κB signaling cascade. The breadth of activity highlights the significant potential for this class of compounds in the development of novel therapeutics for oncology, inflammatory disorders, and metabolic diseases. Further investigation into the structure-activity relationships and off-target effects will be crucial for optimizing lead compounds and advancing them into clinical development.

References

Methodological & Application

Synthetic Routes for (4-Acetyl-2-methylphenoxy)acetonitrile from m-Cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of (4-Acetyl-2-methylphenoxy)acetonitrile, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis commences from readily available m-cresol and proceeds through a two-step sequence involving a Fries rearrangement followed by a Williamson ether synthesis.

Introduction

This compound possesses a unique combination of functional groups, including a ketone, a methyl-substituted phenol, and a nitrile moiety, making it an attractive scaffold for further chemical modifications in drug discovery and materials science. This application note outlines two key synthetic transformations for its preparation from m-cresol, providing detailed experimental protocols and characterization data for the intermediate product.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Fries Rearrangement: m-Cresol is first acetylated to form m-cresyl acetate. This intermediate then undergoes a Fries rearrangement to yield 4-hydroxy-3-methylacetophenone.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxy-3-methylacetophenone is then O-alkylated with chloroacetonitrile to afford the final product, this compound.

Synthetic_Scheme m_cresol m-Cresol m_cresyl_acetate m-Cresyl Acetate m_cresol->m_cresyl_acetate Acetic Anhydride, Pyridine intermediate 4-Hydroxy-3-methylacetophenone m_cresyl_acetate->intermediate AlCl3 (Fries Rearrangement) final_product This compound intermediate->final_product ClCH2CN, K2CO3, Acetone (Williamson Ether Synthesis)

Caption: Overall synthetic workflow from m-cresol.

Step 1: Synthesis of 4-Hydroxy-3-methylacetophenone via Fries Rearrangement

This step involves the acetylation of m-cresol to form m-cresyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to the desired hydroxyacetophenone intermediate.

Experimental Protocol: Synthesis of m-Cresyl Acetate
  • In a 500 mL beaker equipped with a magnetic stirrer, combine m-cresol (54 g, 0.5 mol) and dry pyridine (5 mL).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (64 mL, 0.68 mol) to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

  • Extract the aqueous layer with carbon tetrachloride (3 x 50 mL).

  • Combine the organic extracts and wash successively with water (50 mL), 10% sodium hydroxide solution (2 x 50 mL), and finally with water (50 mL).

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation. The crude m-cresyl acetate can be purified by vacuum distillation.

Experimental Protocol: Fries Rearrangement to 4-Hydroxy-3-methylacetophenone
  • To a stirred suspension of anhydrous aluminum chloride (120 g, 0.9 mol) in a suitable solvent such as nitrobenzene or without a solvent, add m-cresyl acetate (30 mL) in small portions, keeping the temperature controlled.

  • After the addition, heat the reaction mixture on an oil bath at approximately 165 °C for 45 minutes.

  • Cool the reaction mixture to room temperature and then carefully decompose it by slowly adding dilute hydrochloric acid.

  • Perform steam distillation to remove any volatile byproducts. The desired product, 4-hydroxy-3-methylacetophenone, will remain in the distillation flask as a non-steam volatile residue.

  • The crude product can be isolated by filtration and recrystallized from petroleum ether to yield a white solid.

Characterization Data for 4-Hydroxy-3-methylacetophenone
ParameterValueReference
Melting Point109 °C
¹H NMR (CDCl₃)
δ 7.82-6.80 (m, 3H)Aromatic Protons
δ 2.57 (s, 3H)-COCH₃
δ 2.30 (s, 3H)Ar-CH₃
IR (KBr, cm⁻¹)
~3300 (broad)O-H stretch
~1650C=O stretch

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step involves the O-alkylation of the intermediate, 4-hydroxy-3-methylacetophenone, with chloroacetonitrile.

Experimental Protocol

Note: This is a general protocol for Williamson ether synthesis and should be optimized for this specific reaction.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methylacetophenone (10 mmol) in acetone (50 mL).

  • Add anhydrous potassium carbonate (15 mmol) to the solution.

  • Add chloroacetonitrile (12 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Predicted Characterization Data for this compound

No specific experimental data for the final product was found in the literature. The following are predicted values based on the structure and data from analogous compounds.

ParameterPredicted Value
¹H NMR
Aromatic ProtonsMultiplets in the range of δ 7.0-8.0 ppm
-OCH₂CNA singlet around δ 4.8-5.0 ppm
-COCH₃A singlet around δ 2.6 ppm
Ar-CH₃A singlet around δ 2.3 ppm
¹³C NMR
Carbonyl Carbon~197 ppm
Nitrile Carbon~115 ppm
Methylene Carbon (-OCH₂CN)~55 ppm
IR (cm⁻¹)
Nitrile (C≡N) stretch~2250
Carbonyl (C=O) stretch~1680

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Williamson Ether Synthesis A1 Acetylation of m-cresol B1 Fries Rearrangement of m-cresyl acetate A1->B1 C1 Workup and Purification B1->C1 D1 Characterization of Intermediate C1->D1 A2 O-alkylation with Chloroacetonitrile D1->A2 Intermediate Product B2 Workup and Purification A2->B2 C2 Characterization of Final Product B2->C2

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

  • Aluminum chloride is a moisture-sensitive and corrosive solid. Handle it with care and in a dry environment. The reaction with water is highly exothermic.

  • Chloroacetonitrile is toxic and a lachrymator. Handle with appropriate personal protective equipment in a fume hood.

  • Solvents such as carbon tetrachloride and acetone are flammable. Avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from m-cresol. The two-step route, involving a Fries rearrangement and a Williamson ether synthesis, offers a practical approach for obtaining this versatile chemical intermediate. While a detailed experimental protocol for the synthesis of the intermediate 4-hydroxy-3-methylacetophenone is provided based on literature, the protocol for the final Williamson ether synthesis step is a general procedure that may require further optimization. The provided characterization data for the intermediate and predicted data for the final product will aid researchers in confirming the identity and purity of their synthesized compounds.

Application Notes and Protocols for the Synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2] The protocol herein describes the reaction of 4'-Hydroxy-3'-methylacetophenone with chloroacetonitrile in the presence of a suitable base. This method is particularly relevant for researchers in medicinal chemistry and drug development, as the resulting aryloxyacetonitrile scaffold is a key intermediate in the synthesis of various biologically active molecules.[3]

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other substrate with a good leaving group.[1][2] This application note focuses on the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[3] The protocol has been developed to be efficient and scalable, utilizing readily available starting materials.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
4'-Hydroxy-3'-methylacetophenone[4][5]ReagentPlus®, ≥99%Sigma-Aldrich
Chloroacetonitrile99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
AcetoneACS Grade, ≥99.5%VWR Chemicals
Ethyl AcetateACS Grade, ≥99.5%VWR Chemicals
HexaneACS Grade, ≥95%VWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Deionized WaterN/AIn-house
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Buchner funnel and filter flask
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Detailed Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4'-Hydroxy-3'-methylacetophenone (5.0 g, 33.3 mmol), anhydrous potassium carbonate (9.2 g, 66.6 mmol), and acetone (50 mL).

  • Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (2.7 mL, 40.0 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent. The disappearance of the starting material (4'-Hydroxy-3'-methylacetophenone) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 10 mL).

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine 4'-Hydroxy-3'-methylacetophenone, K2CO3, and Acetone start->reactants add_chloro Add Chloroacetonitrile reactants->add_chloro reflux Reflux for 6-8 hours add_chloro->reflux tlc Monitor by TLC reflux->tlc workup Cool and Filter tlc->workup Reaction Complete rotovap Remove Acetone (Rotovap) workup->rotovap extract Ethyl Acetate Extraction and Water/Brine Wash rotovap->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product Obtain Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Results and Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
4'-Hydroxy-3'-methylacetophenone[4][5]5.0 g (33.3 mmol)
Reagents
Chloroacetonitrile2.7 mL (40.0 mmol)
Potassium Carbonate9.2 g (66.6 mmol)
Reaction Conditions
SolventAcetone (50 mL)
TemperatureReflux (~56 °C)
Reaction Time6-8 hours
Product
Product NameThis compound
Theoretical Yield6.3 g
Typical Experimental Yield 5.4 - 5.8 g (85-92%)
Physical Appearance Off-white to pale yellow solid
Characterization Data
Melting PointTo be determined
¹H NMR (CDCl₃, 400 MHz)Consistent with expected structure
¹³C NMR (CDCl₃, 100 MHz)Consistent with expected structure
IR (KBr, cm⁻¹)~2250 (C≡N), ~1680 (C=O), ~1250 (C-O)
Mass Spectrometry (ESI-MS)m/z = 190.09 [M+H]⁺

Signaling Pathways and Mechanistic Insights

The Williamson ether synthesis proceeds through a well-established S\N2 mechanism. The key steps are outlined below.

Reaction Mechanism
  • Deprotonation: The basic potassium carbonate deprotonates the phenolic hydroxyl group of 4'-Hydroxy-3'-methylacetophenone to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile.

  • Displacement: This attack occurs in a concerted fashion, displacing the chloride leaving group and forming the new carbon-oxygen bond of the ether product.

Mechanistic Diagram

mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol R-OH arrow1 + Base K2CO3 arrow2 Phenoxide R-O⁻ K⁺ arrow3 + Phenoxide2 R-O⁻ H2CO3 KHCO3 arrow4 + AlkylHalide Cl-CH2CN arrow5 Product R-O-CH2CN arrow6 + Halide Cl⁻

Caption: Mechanism of the Williamson ether synthesis.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.

  • Acetone is flammable; avoid open flames and sparks.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding route to this compound. The protocol described is robust and can be adapted for the synthesis of analogous compounds. The product is a versatile intermediate for further chemical transformations in various research and development applications.

References

Application Notes and Protocols: (4-Acetyl-2-methylphenoxy)acetonitrile as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (4-Acetyl-2-methylphenoxy)acetonitrile as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. Detailed experimental protocols for the synthesis of key heterocyclic cores, including pyrazoles, pyrimidines, thiazoles, and isoxazoles, are provided.

Introduction

This compound is a bifunctional molecule possessing both an acetyl and a nitrile functional group. This unique combination of reactive sites makes it a valuable building block in heterocyclic synthesis. The acetyl group can participate in condensation reactions to form chalcones or can be functionalized to α-haloketones, which are versatile intermediates. The nitrile group can also be involved in cyclization reactions. This document outlines synthetic strategies to leverage the reactivity of this starting material for the construction of diverse heterocyclic scaffolds.

Synthetic Pathways Overview

The general synthetic strategy involves a two-step approach for the synthesis of pyrazoles and pyrimidines, starting with the formation of a chalcone intermediate. For the synthesis of thiazoles, the acetyl group is first converted to an α-haloketone. Isoxazoles can be synthesized through the reaction of the chalcone intermediate with hydroxylamine hydrochloride.

Synthetic Pathways cluster_chalcone Chalcone Formation cluster_heterocycles Heterocycle Synthesis cluster_thiazole Thiazole Synthesis start This compound chalcone Chalcone Intermediate start->chalcone Aromatic Aldehyde, Base haloketone α-Haloketone start->haloketone Halogenating Agent pyrazole Pyrazole chalcone->pyrazole Hydrazine Hydrate pyrimidine Pyrimidine chalcone->pyrimidine Guanidine/Thiourea isoxazole Isoxazole chalcone->isoxazole Hydroxylamine HCl thiazole Thiazole haloketone->thiazole Thioamide/Thiourea

Caption: Synthetic routes from this compound.

I. Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyrazoles from this compound proceeds via a chalcone intermediate.

Step 1: Synthesis of Chalcone Intermediate

The Claisen-Schmidt condensation of this compound with an aromatic aldehyde in the presence of a base yields the corresponding chalcone.[3][4][5]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in ethanol, add an equimolar amount of the desired aromatic aldehyde.

  • Add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise to the stirred mixture at room temperature.[3]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Quantitative Data (Representative Examples):

AldehydeProductYield (%)
Benzaldehyde1-(4-(cyanomethoxy)-3-methylphenyl)-3-phenylprop-2-en-1-one85-95
4-Chlorobenzaldehyde1-(4-(cyanomethoxy)-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90
4-Methoxybenzaldehyde1-(4-(cyanomethoxy)-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96
Step 2: Cyclization to Pyrazole

The synthesized chalcone is then cyclized with hydrazine hydrate in a suitable solvent to yield the pyrazole derivative.[6][7]

Experimental Protocol:

  • Dissolve the chalcone (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an excess of hydrazine hydrate (e.g., 3.0 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure pyrazole.

Quantitative Data (Representative Examples):

Chalcone PrecursorProductYield (%)
1-(4-(cyanomethoxy)-3-methylphenyl)-3-phenylprop-2-en-1-one2-(2-methyl-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetonitrile75-85
1-(4-(cyanomethoxy)-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one2-(4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methylphenoxy)acetonitrile70-80

II. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal and antibacterial properties.[8][9][10] Similar to pyrazoles, their synthesis from this compound involves the cyclization of a chalcone intermediate.

Experimental Protocol:

  • Synthesize the chalcone intermediate as described in the pyrazole synthesis section.

  • To a solution of the chalcone (1.0 eq.) in a suitable solvent like ethanol, add an equimolar amount of guanidine hydrochloride or thiourea.

  • Add a solution of a base (e.g., ethanolic KOH) and reflux the mixture for 6-8 hours.[11]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with a weak acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to obtain the pure pyrimidine derivative.

Quantitative Data (Representative Examples):

ReagentProductYield (%)
Guanidine HCl2-amino-4-(4-(cyanomethoxy)-3-methylphenyl)-6-arylpyrimidine65-75
Thiourea4-(4-(cyanomethoxy)-3-methylphenyl)-6-aryl-pyrimidine-2-thiol60-70

III. Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide range of biological activities.[12][13] The Hantzsch thiazole synthesis is a classical method for their preparation, which involves the reaction of an α-haloketone with a thioamide or thiourea.[12]

Step 1: Synthesis of α-Haloketone

The acetyl group of this compound can be halogenated to form an α-haloketone.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent like chloroform or acetic acid.

  • Add a halogenating agent such as bromine (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Cyclization to Thiazole

Experimental Protocol:

  • To a solution of the crude α-haloketone (1.0 eq.) in ethanol, add an equimolar amount of thiourea or a substituted thioamide.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure thiazole derivative.

Quantitative Data (Representative Examples):

Thio-ReagentProductYield (%)
Thiourea2-(4-(2-amino-1,3-thiazol-4-yl)-2-methylphenoxy)acetonitrile70-80
Thioacetamide2-(2-methyl-4-(2-methyl-1,3-thiazol-4-yl)phenoxy)acetonitrile65-75

IV. Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with diverse biological activities.[14][15][16] They can be synthesized by the reaction of chalcones with hydroxylamine hydrochloride.[14]

Experimental Protocol:

  • Synthesize the chalcone intermediate as described in the pyrazole synthesis section.

  • To a solution of the chalcone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.).

  • Add a base (e.g., sodium acetate or aqueous KOH) and reflux the mixture for 4-6 hours.[14][17]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize to obtain the pure isoxazole derivative.

Quantitative Data (Representative Examples):

Chalcone PrecursorProductYield (%)
1-(4-(cyanomethoxy)-3-methylphenyl)-3-phenylprop-2-en-1-one2-(2-methyl-4-(5-phenyl-4,5-dihydroisoxazol-3-yl)phenoxy)acetonitrile70-80
1-(4-(cyanomethoxy)-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one2-(4-(5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-2-methylphenoxy)acetonitrile65-75

Application in Drug Discovery and Development

The synthesized heterocyclic compounds can be screened for various biological activities. Given the known pharmacological profiles of these heterocyclic cores, promising areas of investigation include:

  • Antimicrobial and Antifungal Activity: Pyrazoles, pyrimidines, and thiazoles are known to exhibit significant activity against a range of bacterial and fungal strains.[2][10][18]

  • Anticancer Activity: Many heterocyclic compounds have been investigated as potential anticancer agents.[19] The synthesized compounds can be screened against various cancer cell lines to evaluate their cytotoxic effects.

DrugDiscoveryWorkflow start Synthesized Heterocycles screening Biological Screening (Antimicrobial, Anticancer) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Workflow for drug discovery using the synthesized heterocycles.

Conclusion

This compound serves as a readily accessible and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and efficient protocols described herein provide a foundation for the generation of libraries of pyrazoles, pyrimidines, thiazoles, and isoxazoles for further investigation in drug discovery and development programs. The diverse pharmacological potential of these heterocyclic cores makes this starting material a valuable asset for medicinal chemists.

References

Protocol for the Hydrolysis of (4-Acetyl-2-methylphenoxy)acetonitrile to (4-Acetyl-2-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the hydrolysis of the nitrile group in (4-Acetyl-2-methylphenoxy)acetonitrile to the corresponding carboxylic acid, (4-acetyl-2-methylphenoxy)acetic acid. Both acidic and basic hydrolysis methods are presented, outlining the necessary reagents, equipment, and step-by-step procedures. Due to the presence of an acid-sensitive ether linkage, the basic hydrolysis protocol is recommended for higher yields and fewer side products. This application note also includes a summary of physicochemical data for the starting material and the product, as well as a detailed experimental workflow diagram.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, widely employed in the preparation of pharmaceutical intermediates and other fine chemicals. (4-Acetyl-2-methylphenoxy)acetic acid is a valuable building block in medicinal chemistry, and its synthesis from the corresponding acetonitrile is a key manufacturing step. The molecule contains three main functional groups: a nitrile, an acetyl group (a ketone), and a phenoxy ether. The selection of the hydrolysis method must consider the stability of the acetyl and, particularly, the ether functionalities to the reaction conditions. While both acidic and basic conditions can effect the hydrolysis of the nitrile, the phenoxy ether linkage is susceptible to cleavage under strong acidic conditions. Basic hydrolysis, followed by an acidic workup, offers a milder alternative for this transformation, preserving the integrity of the ether bond.

Chemical Structures

Compound Structure
This compoundthis compound
(4-Acetyl-2-methylphenoxy)acetic acid(4-Acetyl-2-methylphenoxy)acetic acid

Physicochemical Data

The following table summarizes known and estimated physicochemical data for the starting material and the final product. Data for the closely related compound, (4-methylphenoxy)acetic acid, is included for comparison.

Property This compound (4-Acetyl-2-methylphenoxy)acetic acid (4-methylphenoxy)acetic acid (for comparison)
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₂O₄C₉H₁₀O₃
Molecular Weight 189.21 g/mol 208.21 g/mol 166.17 g/mol
Appearance White to off-white solid (estimated)White to off-white crystalline solidWhite crystalline powder
Melting Point Not availableNot available141-142 °C
Boiling Point Not availableNot available297.2 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane)Soluble in common organic solvents; low solubility in waterSoluble in organic solvents; low solubility in water

Experimental Protocols

Two protocols for the hydrolysis of this compound are provided below. Protocol 1 (Basic Hydrolysis) is the recommended method.

Protocol 1: Basic Hydrolysis (Recommended)

This method utilizes basic conditions to hydrolyze the nitrile to a carboxylate salt, followed by acidification to yield the carboxylic acid. This approach minimizes the risk of cleaving the phenoxy ether linkage.

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 2:1 to 1:1 ratio).

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (3.0-5.0 eq) in water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1-2 by the slow addition of concentrated or 6M hydrochloric acid. This will protonate the carboxylate salt and precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (4-acetyl-2-methylphenoxy)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Protocol 2: Acidic Hydrolysis

This method uses strong acid to directly hydrolyze the nitrile to the carboxylic acid. Caution is advised as this method may lead to the cleavage of the phenoxy ether bond, potentially lowering the yield of the desired product.

Materials and Equipment:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water (deionized)

  • Acetic acid (optional, as a co-solvent)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Extraction and purification equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of aqueous sulfuric acid (e.g., 50-70% v/v). Acetic acid can be used as a co-solvent to improve the solubility of the starting material.

  • Addition of Nitrile: Add this compound (1.0 eq) to the acidic solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization as described in Protocol 1. Alternatively, if the product does not precipitate, perform an extraction with an organic solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the recommended basic hydrolysis protocol.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material: This compound C Reflux (4-12 hours) A->C B Reagents: NaOH/KOH, EtOH/H₂O B->C D Acidification (HCl to pH 1-2) C->D Reaction Mixture E Extraction (Ethyl Acetate) D->E F Drying & Evaporation E->F G Recrystallization F->G H Final Product: (4-Acetyl-2-methylphenoxy)acetic acid G->H

Caption: Workflow for the basic hydrolysis of this compound.

Signaling Pathway of Hydrolysis

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of a nitrile.

Hydrolysis_Mechanism Nitrile This compound Hydroxide_Attack Nucleophilic attack by OH⁻ Nitrile->Hydroxide_Attack Imidate_Intermediate Imidate Intermediate Hydroxide_Attack->Imidate_Intermediate Protonation1 Protonation Imidate_Intermediate->Protonation1 Amide_Intermediate Amide Intermediate Protonation1->Amide_Intermediate Hydroxide_Attack2 Nucleophilic attack by OH⁻ Amide_Intermediate->Hydroxide_Attack2 Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxide_Attack2->Tetrahedral_Intermediate Ammonia_Elimination Elimination of NH₂⁻ Tetrahedral_Intermediate->Ammonia_Elimination Carboxylate_Salt Carboxylate Salt Ammonia_Elimination->Carboxylate_Salt Protonation2 Acidic Workup (H₃O⁺) Carboxylate_Salt->Protonation2 Carboxylic_Acid (4-Acetyl-2-methylphenoxy)acetic acid Protonation2->Carboxylic_Acid

Caption: General mechanism for the base-catalyzed hydrolysis of a nitrile.

Conclusion

The hydrolysis of this compound to its corresponding carboxylic acid can be achieved through both acidic and basic methodologies. However, to preserve the integrity of the phenoxy ether linkage and obtain a higher yield of the desired product, the basic hydrolysis protocol is strongly recommended. The provided protocols and supplementary information offer a comprehensive guide for researchers and professionals engaged in the synthesis of this and structurally related compounds. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity final product.

Application Notes and Protocols for the Derivatization of the Acetyl Group of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the acetyl group of (4-Acetyl-2-methylphenoxy)acetonitrile. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below cover four principal transformations of the acetyl moiety: reduction to a secondary alcohol, condensation to form a chalcone, conversion to an oxime, and oxidation to a carboxylic acid via the haloform reaction.

Reduction of the Acetyl Group to a Secondary Alcohol

The reduction of the ketone in this compound to a secondary alcohol introduces a hydroxyl group, which can significantly alter the molecule's polarity and hydrogen bonding capabilities. This transformation is typically achieved with high selectivity using sodium borohydride (NaBH₄), a mild reducing agent that is unlikely to affect the nitrile or ether functionalities.

Experimental Protocol: Synthesis of 1-(4-(cyanomethoxy)-3-methylphenyl)ethanol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol with stirring at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Add 0.2 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 6-7.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 30 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired alcohol.

Quantitative Data
ParameterValue
Starting Material Mass1.0 g
Product Mass (Typical)0.85 g
Molar Yield (Typical)84%
Melting Point65-67 °C
AppearanceWhite solid

Experimental Workflow

reduction_workflow start Dissolve Starting Material in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 2h add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product 1-(4-(cyanomethoxy)- 3-methylphenyl)ethanol purify->product

Workflow for the reduction of the acetyl group.

Claisen-Schmidt Condensation to a Chalcone Derivative

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base.[1] This reaction synthesizes a chalcone, an α,β-unsaturated ketone, which is a common scaffold in many biologically active compounds. Care should be taken as the nitrile group may be susceptible to hydrolysis under prolonged exposure to strong basic conditions.

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-(cyanomethoxy)-3-methylphenyl)prop-2-en-1-one
  • Reactant Mixture: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound and 0.74 g of 4-chlorobenzaldehyde in 15 mL of ethanol.

  • Base Addition: While stirring vigorously, slowly add 5 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is typically observed.

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold water and acidify to a pH of 5-6 with 2 M HCl.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain the purified chalcone derivative.

Quantitative Data
ParameterValue
Starting Material Mass1.0 g
Product Mass (Typical)1.3 g
Molar Yield (Typical)80%
Melting Point135-137 °C
AppearancePale yellow solid

Experimental Workflow

chalcone_workflow start Dissolve Ketone and Aldehyde in Ethanol add_base Add aq. KOH start->add_base react Stir at RT for 4-6h add_base->react isolate Pour into Ice Water and Acidify react->isolate filter Filter and Wash Solid isolate->filter dry_recrystallize Dry and Recrystallize filter->dry_recrystallize product Chalcone Derivative dry_recrystallize->product

Workflow for Claisen-Schmidt condensation.

Oximation of the Acetyl Group

The reaction of the acetyl group with hydroxylamine hydrochloride provides the corresponding oxime. Oximes are versatile intermediates in organic synthesis and can exhibit a range of biological activities. This reaction is highly specific for the carbonyl group and proceeds under mild conditions.

Experimental Protocol: Synthesis of (E/Z)-(4-((1-(hydroxyimino)ethyl)-2-methylphenoxy)acetonitrile)
  • Reagent Solution: In a 100 mL round-bottom flask, dissolve 1.5 g of hydroxylamine hydrochloride and 2.5 g of sodium acetate trihydrate in 20 mL of water.

  • Starting Material Addition: To this solution, add a solution of 1.0 g of this compound in 20 mL of ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Filtration: Collect the white precipitate by vacuum filtration and wash with a small amount of cold 50% ethanol.

  • Drying: Dry the product under vacuum to yield the desired oxime.

Quantitative Data
ParameterValue
Starting Material Mass1.0 g
Product Mass (Typical)0.92 g
Molar Yield (Typical)85%
Melting Point110-112 °C
AppearanceWhite crystalline solid

Experimental Workflow

oxime_workflow start Prepare aq. Solution of NH2OH.HCl and NaOAc add_ketone Add Ethanolic Solution of Starting Material start->add_ketone reflux Reflux for 1h add_ketone->reflux cool Cool to Induce Crystallization reflux->cool filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry product Oxime Derivative dry->product

Workflow for the synthesis of the oxime.

Haloform Reaction for Carboxylic Acid Synthesis

The haloform reaction converts a methyl ketone into a carboxylic acid through exhaustive halogenation of the methyl group followed by cleavage with a base. This method can be used to synthesize the corresponding carboxylic acid derivative of this compound. However, the strongly basic and aqueous conditions may lead to the hydrolysis of the nitrile group as a side reaction.

Experimental Protocol: Synthesis of 4-(cyanomethoxy)-3-methylbenzoic acid
  • Solution Preparation: In a 250 mL flask, dissolve 1.0 g of this compound in 20 mL of dioxane.

  • Base and Halogen Addition: To this solution, add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution. Cool the mixture in an ice bath and slowly add a solution of iodine (approximately 5 g) in potassium iodide (10 g) and water (40 mL) with stirring until a faint yellow color persists.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Excess Iodine Removal: Add a few drops of a dilute NaOH solution to remove the excess iodine color.

  • Byproduct Removal: If a precipitate of iodoform is present, remove it by filtration.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.

Quantitative Data
ParameterValue
Starting Material Mass1.0 g
Product Mass (Typical)0.75 g
Molar Yield (Typical)74%
Melting Point188-190 °C
AppearanceOff-white powder

Experimental Workflow

haloform_workflow start Dissolve Ketone in Dioxane add_reagents Add aq. NaOH and Iodine Solution start->add_reagents react Stir at RT for 1h add_reagents->react remove_excess Remove Excess Iodine react->remove_excess acidify Acidify with conc. HCl remove_excess->acidify isolate Filter, Wash, and Dry acidify->isolate product Carboxylic Acid Derivative isolate->product

Workflow for the haloform reaction.

References

High-performance liquid chromatography (HPLC) method for (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of (4-Acetyl-2-methylphenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the separation and quantification of this compound, ensuring high-resolution and reproducible results for researchers, scientists, and drug development professionals.

Application Note

Introduction

This compound is a crucial building block in the development of various pharmaceutical agents. A reliable and efficient analytical method is essential for monitoring its purity, stability, and concentration in different sample matrices. This reverse-phase HPLC method offers excellent separation and precise quantification, making it suitable for quality control and research applications.

Chromatographic Conditions

The separation was achieved using a C18 stationary phase with a gradient elution of acetonitrile and water. Acetonitrile is a common solvent in reverse-phase HPLC due to its low UV cutoff, low viscosity, and ability to dissolve a wide range of compounds.[1][2][3][4] The use of a C18 column provides a versatile platform for the separation of moderately non-polar compounds like this compound.

Method Validation

The developed method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard

    • HPLC-grade acetonitrile[5][6][7]

    • Ultrapure water

    • HPLC-grade methanol (for cleaning)

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Parameters

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-15 min: 60% B; 15-20 min: 60-80% B; 20-25 min: 80% B; 25-30 min: 80-60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the working standard solutions.

Quantitative Data Summary

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water & Acetonitrile) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) WorkingStandards Working Standards (1-100 µg/mL) Standard->WorkingStandards Injection Inject Sample (10 µL) WorkingStandards->Injection Sample Sample Preparation (Dissolve & Filter) Sample->Injection Detection UV Detection (254 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

References

Application of Acetonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile and its derivatives represent a cornerstone in modern medicinal chemistry, serving not only as a versatile solvent but also as a crucial building block for a diverse array of pharmacologically active molecules. The inherent polarity and reactivity of the nitrile group make it a key pharmacophore and a valuable synthon in the design and discovery of novel therapeutic agents. This document provides a detailed overview of the applications of acetonitrile derivatives in medicinal chemistry, supported by quantitative data, experimental protocols, and illustrative diagrams.

Acetonitrile Derivatives as Anticancer Agents

The cyano group is a prominent feature in numerous potent anticancer agents. Its ability to participate in hydrogen bonding and its electron-withdrawing nature contribute to the binding affinity and mechanism of action of these compounds. Derivatives of 2-phenylacrylonitrile and 2,3-diaryl acrylonitrile have shown significant promise as tubulin polymerization inhibitors and cytotoxic agents against various cancer cell lines.

Data Presentation: Anticancer Activity of Acetonitrile Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected acetonitrile derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1g2a 2-PhenylacrylonitrileHCT116 (Colon)0.0059[1]
BEL-7402 (Liver)0.0078[1]
4d 2,3-Diaryl acrylonitrileHeLa (Cervical)4.20[2]
4p 2,3-Diaryl acrylonitrileHCT116 (Colon)0.13[2]
3c (Z)-2,3-diphenylacrylonitrileA549 (Lung)0.57 (µg/mL)[3]
SK-OV-3 (Ovarian)0.14 (µg/mL)[3]
SK-MEL-2 (Skin)0.65 (µg/mL)[3]
HCT15 (Colon)0.34 (µg/mL)[3]
Experimental Protocols

This protocol describes the Knoevenagel condensation method for synthesizing 2-phenylacrylonitrile derivatives, which are potent tubulin inhibitors.[1]

Materials:

  • Substituted phenylacetonitrile

  • Appropriate aldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted phenylacetonitrile (1.0 eq) and the appropriate aldehyde (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 2-phenylacrylonitrile derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

  • Human cancer cell lines (e.g., HCT116, BEL-7402)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (acetonitrile derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Workflow Diagrams

anticancer_pathway Acetonitrile_Derivative 2-Phenylacrylonitrile Derivative (e.g., 1g2a) Tubulin Tubulin Acetonitrile_Derivative->Tubulin Binds to Colchicine Binding Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for 2-phenylacrylonitrile anticancer agents.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials: Phenylacetonitrile & Aldehyde Reaction Knoevenagel Condensation Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Seeding Characterization->Cell_Culture Treatment Incubation with Acetonitrile Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Workflow for synthesis and anticancer evaluation of acetonitrile derivatives.

Acetonitrile Derivatives as Enzyme Inhibitors

The nitrile group can act as a bioisostere for other functional groups and can be involved in key interactions with enzyme active sites. Acetonitrile derivatives have been successfully developed as inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes.

Data Presentation: α-Glucosidase Inhibitory Activity

The following table presents the α-glucosidase inhibitory activity of a series of (2-phenyl-4H-benzopyrimido[2,1-b][1][4]thiazol-4-yliden-4-yliden)acetonitrile derivatives.

Compound IDα-Glucosidase IC50 (µM)Reference
Compound A Data not specified in abstract[5]
Compound B Data not specified in abstract[5]
... Specific IC50 values require access to the full-text article.[5]

Note: The referenced abstract indicates significant glycosidase inhibitory activity for the synthesized series, but specific IC50 values were not provided in the abstract.[5]

Experimental Protocols

This class of compounds is prepared through a ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles with 2-aminobenzothiazole.[5]

Materials:

  • 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitrile

  • 2-Aminobenzothiazole

  • Cesium carbonate (Cs₂CO₃) as a base

  • Appropriate solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitrile (1.0 eq) in a suitable solvent, add 2-aminobenzothiazole (1.1 eq).

  • Add cesium carbonate (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure (2-phenyl-4H-benzopyrimido[2,1-b][1][4]thiazol-4-yliden-4-yliden)acetonitrile derivative.

  • Characterize the final product using spectroscopic methods.

This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (acetonitrile derivatives) dissolved in DMSO

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Logical Relationship Diagram

logical_relationship Acetonitrile_Core Acetonitrile Moiety (R-CH₂-CN) Synthetic_Versatility High Synthetic Versatility Acetonitrile_Core->Synthetic_Versatility Pharmacophore Key Pharmacophore Acetonitrile_Core->Pharmacophore Drug_Candidate Novel Drug Candidate Synthetic_Versatility->Drug_Candidate Bioisostere Bioisosteric Replacement Pharmacophore->Bioisostere Bioisostere->Drug_Candidate

Logical relationship of acetonitrile's role in drug discovery.

Acetonitrile Derivatives in Other Therapeutic Areas

The application of acetonitrile derivatives extends beyond oncology and metabolic disorders. They are also being investigated for their potential as antimicrobial, antiviral, and central nervous system (CNS) active agents.

Antimicrobial Activity

Certain (Z)-2,3-diphenylacrylonitrile analogs have demonstrated antibacterial activity.

Compound IDBacterial StrainMIC (µg/mL)Reference
3k Staphylococcus aureusSignificant activity reported[3]
Salmonella typhiSignificant activity reported[3]

Note: The reference indicates significant antibacterial activity but does not provide specific MIC values in the abstract.[3]

Antiviral and CNS-Active Derivatives

The synthesis of nucleoside analogs incorporating an acetonitrile moiety is an active area of research for the development of novel antiviral agents.[1][2] Additionally, various acetonitrile derivatives are being explored for their potential to treat CNS disorders, leveraging their ability to cross the blood-brain barrier and interact with specific neural targets.[6][7]

Conclusion

Acetonitrile derivatives are a rich source of inspiration for medicinal chemists. Their structural simplicity, coupled with their diverse chemical reactivity and ability to interact with biological targets, makes them invaluable in the quest for new and effective medicines. The examples and protocols provided herein offer a glimpse into the vast potential of this class of compounds and are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Pivotal Role of Phenoxy Compounds in Agrochemical Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenoxy compounds represent a cornerstone in the development of modern agrochemicals, with a rich history of application as herbicides and emerging potential as fungicides and insecticides. Their diverse chemical structures, centered around a phenoxy moiety, have been extensively modified to create a wide array of active ingredients with distinct modes of action. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel phenoxy-based agrochemicals.

Phenoxy Compounds as Herbicides

Phenoxy herbicides have been instrumental in selective weed control for decades.[1] They primarily function through two distinct mechanisms of action: as synthetic auxins that disrupt plant growth regulation, and as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[2][3]

Synthetic Auxin Mimics

The first commercially successful selective herbicides were phenoxyacetic acid derivatives like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA).[2][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.[2]

Signaling Pathway of Synthetic Auxins

Synthetic auxins, like the natural auxin IAA, initiate a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. This degradation releases Auxin Response Factors (ARFs), which can then activate the expression of auxin-responsive genes, leading to the observed physiological effects of uncontrolled growth.

Synthetic_Auxin_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation DNA Auxin Response Element (AuxRE) ARF->DNA binds to Ub->Aux_IAA ubiquitination Gene_Expression Expression of Auxin-Responsive Genes DNA->Gene_Expression activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth

Figure 1: Synthetic Auxin Signaling Pathway.

Quantitative Data on Phenoxy Herbicide Efficacy

The efficacy of phenoxy herbicides is typically quantified by determining the concentration required to inhibit weed growth by 50% (IC50) or the lethal dose for 50% of the test population (LD50).

HerbicideTarget WeedEfficacy MetricValueReference
2,4-DSinapis arvensis (Wild Mustard)Visual Control90-94% at 1120 g ae/ha[5]
2,4-DAmbrosia trifida (Giant Ragweed)Visual Control99-100% at ≥280 g ae/ha[5]
MCPA + 2,4-DCardaria draba (Hoary Cress)Population Reduction75.1% at 1300 g ai/ha[6]
MCPA + 2,4-DConringia orientalis (Haresear Mustard)Population Reduction85.2% at 975 g ai/ha[6]
Diclofop-methylLolium rigidum (Ryegrass)LD5075-127 g/ha (unselected)[7]
Diclofop-methylDaphnia magna48-h LC50317 µg/L[8]

Experimental Protocol: Whole-Plant Herbicide Efficacy Testing

This protocol outlines a general procedure for assessing the efficacy of phenoxy herbicides on broadleaf weeds in a greenhouse setting.

  • Plant Material: Grow a susceptible weed species (e.g., Sinapis arvensis) in pots containing a standard potting mix until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the phenoxy herbicide (e.g., 2,4-D amine salt) in a suitable solvent (e.g., water with a surfactant). Create a dilution series to test a range of concentrations (e.g., 0, 100, 250, 500, 1000, 2000 g ae/ha).

  • Herbicide Application: Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Include a negative control (solvent only) and a positive control (a commercial standard herbicide).

  • Incubation: Place the treated plants in a greenhouse with controlled temperature (e.g., 25°C day/18°C night) and photoperiod (e.g., 16h light/8h dark).

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use a suitable statistical model (e.g., log-logistic dose-response model) to determine the GR50 (the dose required for 50% growth reduction).

Herbicide_Efficacy_Workflow A Plant Growth (e.g., Sinapis arvensis to 2-4 leaf stage) C Herbicide Application (Spray Chamber) A->C B Herbicide Preparation (Dilution Series) B->C D Greenhouse Incubation (Controlled Environment) C->D E Visual Assessment (% Control at 7, 14, 21 DAT) D->E F Biomass Harvest & Dry Weight (21 DAT) D->F G Data Analysis (Dose-Response Curves, GR50) E->G F->G

Figure 2: Herbicide Efficacy Testing Workflow.
Acetyl-CoA Carboxylase (ACCase) Inhibitors

Aryloxyphenoxypropionate ("fop") herbicides, such as diclofop-methyl, represent another major class of phenoxy compounds.[8] These herbicides selectively target the ACCase enzyme in grasses, which is essential for the biosynthesis of fatty acids.[9][10]

Mechanism of ACCase Inhibition

ACCase inhibitors block the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the carboxylation of acetyl-CoA to malonyl-CoA.[5][11][12] This disruption of fatty acid synthesis leads to a breakdown of cell membrane integrity and ultimately, cell death in susceptible grass species.[13]

ACCase_Inhibition_Pathway cluster_chloroplast Chloroplast (Grasses) ACCase_Inhibitor ACCase Inhibitor (e.g., Diclofop-methyl) ACCase Acetyl-CoA Carboxylase (ACCase) ACCase_Inhibitor->ACCase inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase substrate Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membrane_Integrity Loss of Membrane Integrity Fatty_Acids->Membrane_Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death

Figure 3: ACCase Inhibition Pathway.

Phenoxy Compounds as Fungicides

Recent research has explored the potential of phenoxy derivatives as antifungal agents. These compounds often incorporate other fungicidally active moieties, such as triazoles or anilino groups, to enhance their efficacy against a range of phytopathogenic fungi.[9][14]

Quantitative Data on Phenoxy Fungicide Efficacy

The in vitro efficacy of fungicidal compounds is commonly expressed as the effective concentration required to inhibit fungal growth by 50% (EC50).

Compound TypeTarget FungiEfficacy MetricValue (µg/mL)Reference
Phenoxyacetic acid derivativeAspergillus nigerMIC1[14]
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamidePyricularia oryzaeGood activityat 250 mg/L[13]
2-Phenoxy-1,4-naphthoquinonesCandida albicansAntifungal activity-[9]
Phenoxytrifluoromethylpyridine derivativeRhizoctonia solaniEC502.88 - 9.09[15]
Phenoxytrifluoromethylpyridine derivativeColletotrichum musaeEC502.88 - 9.09[15]

Experimental Protocol: In Vitro Antifungal Screening

This protocol describes a method for evaluating the in vitro antifungal activity of novel phenoxy compounds using a broth microdilution assay.[16][17]

  • Fungal Strains: Use a panel of relevant phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of each fungus in a suitable broth medium (e.g., Potato Dextrose Broth). Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the test compounds. Include a negative control (broth and solvent) and a positive control (a commercial fungicide). Incubate the plates at an optimal temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antifungal_Screening_Workflow A Compound Preparation (Serial Dilution in 96-well plate) C Inoculation & Incubation (e.g., 25°C, 48-72h) A->C B Fungal Inoculum Preparation (Spore/Mycelial Suspension) B->C D Growth Measurement (Optical Density) C->D E Data Analysis (% Inhibition, EC50 Calculation) D->E

Figure 4: In Vitro Antifungal Screening Workflow.

Phenoxy Compounds as Insecticides

The exploration of phenoxy compounds in insecticide research has led to the development of phenoxy ether derivatives. These compounds often target the insect nervous system, but their specific modes of action can vary.

Quantitative Data on Phenoxy Insecticide Efficacy

The potency of insecticides is typically measured by the lethal concentration required to kill 50% of the test insect population (LC50).

Compound TypeTarget InsectEfficacy MetricValue (ppm)Reference
Cyano-benzylidene derivativeAphis nerii (nymphs)LC500.0141[18]
Dichloropropene etherMythimna separataLC507.45[19]
Celangulin-V ether derivativeMythimna separataKD50101.33 µg/g[20]
Imidacloprid (for comparison)Rhopalosiphum maidisLC509.028[15]
Imidacloprid (for comparison)Aphis gossypiiLC5034.577[15]

Experimental Protocol: Insecticidal Activity Testing (Leaf-Dip Bioassay)

This protocol outlines a common method for assessing the contact toxicity of novel phenoxy compounds against aphids.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of a target aphid species (e.g., Myzus persicae) on a suitable host plant.

  • Compound Preparation: Prepare a series of concentrations of the test compound in an appropriate solvent containing a surfactant (e.g., 0.1% Tween 80).

  • Leaf Disc Treatment: Excise leaf discs from the host plant. Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) with gentle agitation. Allow the discs to air dry.

  • Insect Exposure: Place the treated leaf discs in a petri dish on a layer of agar to maintain turgor. Transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 23°C, 16h light/8h dark photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. An aphid is considered dead if it is unable to right itself within 10 seconds when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Insecticidal_Activity_Workflow A Compound Preparation (Dilution Series with Surfactant) B Leaf Disc Treatment (Dipping & Air Drying) A->B C Insect Exposure (Transfer Aphids to Leaf Discs) B->C D Incubation (Controlled Environment) C->D E Mortality Assessment (24, 48, 72 hours) D->E F Data Analysis (LC50 Calculation via Probit Analysis) E->F

Figure 5: Insecticidal Activity Testing Workflow.

Phenoxy compounds continue to be a versatile and valuable scaffold in agrochemical research. While their role as herbicides is well-established, their potential as fungicides and insecticides is an active area of investigation. The protocols and data presented here provide a framework for the continued exploration and development of novel phenoxy-based solutions for crop protection. Further research into structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and selectivity of this important class of agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Acetyl-2-methylphenoxy)acetonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 4-hydroxy-3-methylacetophenone with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. The most common culprits include:

  • Incomplete deprotonation of the starting phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-hydroxy-3-methylacetophenone will remain unreacted.

  • Suboptimal reaction temperature: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions, such as elimination or decomposition of the product.

  • Presence of water in the reaction mixture: Water can react with the strong base, reducing its effectiveness in deprotonating the phenol. It can also hydrolyze the haloacetonitrile reactant. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of solvent: The solvent plays a crucial role in an S(_N)2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reaction of concern in a Williamson ether synthesis is the elimination of the alkyl halide, which is less of a concern with haloacetonitriles. However, other side products can arise:

  • C-alkylation vs. O-alkylation: While O-alkylation to form the desired ether is the major pathway, some C-alkylation on the aromatic ring can occur, especially if a weaker base is used or if the reaction temperature is too high. Using a strong base to fully deprotonate the phenol and maintaining optimal temperature can favor O-alkylation.

  • Hydrolysis of the nitrile group: If there is residual water in the reaction mixture, the nitrile group of the product or the haloacetonitrile reactant can undergo hydrolysis, especially under basic or acidic workup conditions. This can lead to the formation of the corresponding amide or carboxylic acid.[1] A carefully controlled workup is essential to prevent this.

Q3: What is the optimal base for this reaction?

A3: Strong bases are required to ensure complete deprotonation of the phenolic hydroxyl group. Common and effective bases for this synthesis include:

  • Sodium hydride (NaH): A very strong, non-nucleophilic base that works well in polar aprotic solvents like DMF or THF.

  • Potassium carbonate (K(_2)CO(_3)): A commonly used, less hazardous base that is effective in solvents like acetone or acetonitrile, often with the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): While strong, their use in protic solvents can lead to lower yields due to solvation of the nucleophile. If used, it is best to employ them in a polar aprotic solvent.

Q4: How do I choose the right solvent and reaction temperature?

A4: The choice of solvent and temperature are interconnected and crucial for maximizing yield.

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices. They effectively dissolve the reactants and facilitate the S(_N)2 reaction. Acetone can also be used, particularly in combination with potassium carbonate.

  • Temperature: The optimal temperature will depend on the specific solvent and base used. A good starting point is typically in the range of 60-80 °C. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid prolonged heating that could lead to decomposition.

Q5: My product appears to be an oil and is difficult to purify. What are the recommended purification methods?

A5: this compound can be an oil or a low-melting solid.[2] Effective purification can be achieved through the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture should be cooled and partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove any unreacted 4-hydroxy-3-methylacetophenone. Subsequent washes with water and brine will remove residual base and inorganic salts.

  • Column Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective for eluting the product. The exact ratio can be determined by TLC analysis.

  • Recrystallization: If the product solidifies, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is compiled from general principles of the Williamson ether synthesis and analogous reactions.

ParameterConditionExpected YieldRationale
Base Weak Base (e.g., NaHCO₃)LowIncomplete deprotonation of the phenol.
Strong Base (e.g., NaH, K₂CO₃)HighComplete formation of the reactive phenoxide nucleophile.
Solvent Protic (e.g., Ethanol)ModerateSolvation of the nucleophile reduces its reactivity.
Polar Aprotic (e.g., DMF, Acetonitrile)HighMinimally solvates the nucleophile, enhancing its reactivity.
Temperature < 50 °CLowSlow reaction rate, leading to incomplete conversion.
60 - 80 °COptimalGood balance between reaction rate and minimizing side reactions.
> 100 °CDecreasingIncreased potential for side reactions and product decomposition.
Water Content AnhydrousHighMaximizes the effectiveness of the base and prevents hydrolysis.
Presence of WaterLowDeactivates the base and can lead to hydrolysis of reactants/products.

Experimental Protocols

A detailed experimental protocol for a reaction analogous to the synthesis of this compound, the synthesis of p-methoxyphenylacetonitrile, is provided below as a reference.[2] This can be adapted for the target molecule.

Synthesis of p-Methoxyphenylacetonitrile (Reference Protocol) [2]

  • Preparation of the Alkyl Halide (if necessary): In a flask, 138 g (1 mole) of anisyl alcohol is stirred vigorously with 248 ml of concentrated hydrochloric acid for 15 minutes. The lower layer (anisyl chloride) is separated, dried over granular calcium chloride, and filtered. This step is not necessary if using a commercially available haloacetonitrile.

  • Ether Synthesis: In a three-necked round-bottomed flask equipped with a stirrer and reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

  • Reaction: The mixture is heated under reflux with vigorous stirring for 16–20 hours.

  • Workup: The mixture is cooled and filtered. The acetone is removed from the filtrate by distillation. The residual oil is taken up in 300 ml of benzene and washed with three 100-ml portions of hot water.

  • Purification: The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Adaptation for this compound Synthesis:

  • Reactants: Start with 4-hydroxy-3-methylacetophenone and an equimolar or slight excess of chloroacetonitrile or bromoacetonitrile.

  • Base and Solvent: Use a strong base like potassium carbonate (approximately 1.5 equivalents) in a polar aprotic solvent like anhydrous acetonitrile or DMF.

  • Temperature: Heat the reaction mixture at 60-80 °C and monitor the progress by TLC.

  • Workup and Purification: Follow a similar aqueous workup procedure as described above. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phenol 4-hydroxy-3- methylacetophenone Williamson Williamson Ether Synthesis (60-80°C) Phenol->Williamson Haloacetonitrile Chloroacetonitrile/ Bromoacetonitrile Haloacetonitrile->Williamson Base Strong Base (e.g., K2CO3) Base->Williamson Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Williamson Quench Aqueous Workup Williamson->Quench Reaction Mixture Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product (4-Acetyl-2-methylphenoxy) acetonitrile Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Impure Product CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckTemp Suboptimal Temperature? CheckDeprotonation->CheckTemp No Sol_Base Use stronger base (e.g., NaH) or increase equivalents of K2CO3. CheckDeprotonation->Sol_Base Yes CheckWater Presence of Water? CheckTemp->CheckWater No Sol_Temp Optimize temperature (60-80°C) and monitor by TLC. CheckTemp->Sol_Temp Yes CheckSolvent Incorrect Solvent? CheckWater->CheckSolvent No Sol_Water Use anhydrous solvents and dry glassware thoroughly. CheckWater->Sol_Water Yes CheckSolvent->Start No, re-evaluate other parameters Sol_Solvent Use polar aprotic solvent (DMF, Acetonitrile). CheckSolvent->Sol_Solvent Yes

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Optimization of Reaction Conditions for the α-Alkylation of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the α-alkylation of (4-Acetyl-2-methylphenoxy)acetonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for alkylation?

A1: The primary reactive site for alkylation on this compound is the α-carbon, which is the carbon atom situated between the phenoxy group and the nitrile group (-O-C H₂-CN). The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent nitrile group, making this position susceptible to deprotonation by a suitable base to form a nucleophilic carbanion.

Q2: What are the key parameters to consider when optimizing the α-alkylation of this compound?

A2: The key parameters for optimization include the choice of base, solvent, alkylating agent, reaction temperature, and reaction time. Each of these factors can significantly influence the yield and purity of the desired α-alkylated product.

Q3: Can the acetyl group on the aromatic ring interfere with the reaction?

A3: Yes, the acetyl group can potentially interfere with the reaction. Strong bases or nucleophiles could react with the carbonyl carbon of the acetyl group. For instance, strong bases might promote self-condensation reactions.[1] It is crucial to select reaction conditions that favor the deprotonation at the α-carbon of the acetonitrile moiety over side reactions at the ketone.

Q4: What types of alkylating agents are suitable for this reaction?

A4: The α-alkylation of enolates, such as the one formed from this compound, is an Sₙ2 reaction. Therefore, primary alkyl halides (e.g., iodides, bromides, chlorides) and other good electrophiles like tosylates are most suitable.[2][3] Secondary and tertiary alkyl halides should be avoided as they are more likely to undergo elimination reactions.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently Strong Base: The base may not be strong enough to deprotonate the α-carbon effectively. 2. Poor Solubility: The substrate or base may not be soluble in the chosen solvent. 3. Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Inactive Alkylating Agent: The alkylating agent may have degraded or is inherently unreactive.1. Use a Stronger Base: Switch to a stronger base such as Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK).[2][3] 2. Change Solvent: Use a solvent that can dissolve both the substrate and the base. Aprotic polar solvents like THF, DMF, or DMSO are often good choices.[4] 3. Increase Temperature: Gradually increase the reaction temperature. For bases like NaH, heating may be required. 4. Use a More Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider adding a catalytic amount of sodium iodide to promote the reaction with alkyl chlorides or bromides.
Formation of Multiple Products (e.g., Dialkylation) 1. Use of a Weaker Base: Weaker bases like hydroxides or alkoxides can lead to an equilibrium concentration of the enolate, allowing for multiple alkylations.[2] 2. Excess Alkylating Agent: Using a large excess of the alkylating agent can promote a second alkylation event. 3. Prolonged Reaction Time: Leaving the reaction for too long after the initial alkylation is complete can lead to side reactions.1. Use a Strong, Non-nucleophilic Base: A strong base like LDA will irreversibly deprotonate the starting material, and its steric bulk can help prevent over-alkylation.[1][3] 2. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it once the starting material is consumed.
Side Reactions Involving the Ketone 1. Nucleophilic Attack at the Carbonyl: The base or the enolate could potentially attack the acetyl group. 2. Aldol-type Condensation: The enolate of the ketone could be formed, leading to self-condensation products.[1]1. Use a Sterically Hindered Base: A bulky base like LDA is less likely to attack the carbonyl group.[1][3] 2. Low Temperature Conditions: Performing the reaction at low temperatures (e.g., -78 °C with LDA in THF) can favor the kinetic deprotonation at the α-carbon of the nitrile over reactions at the ketone.[2][3]
Elimination as a Major Side Product 1. Use of Secondary or Tertiary Alkyl Halides: These substrates are prone to E2 elimination.[2][3] 2. Sterically Hindered Substrate or Base: A bulky base can act as a base for elimination rather than as a nucleophile for substitution.1. Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as the electrophile.[2][3] 2. Optimize Base and Temperature: A less hindered base or lower reaction temperatures might favor substitution over elimination.

Experimental Protocols

Protocol 1: α-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is suitable for reactive primary alkyl halides.

  • To an oven-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: α-Alkylation using Lithium Diisopropylamide (LDA) in THF

This protocol is ideal for achieving high regioselectivity and minimizing side reactions, especially with less reactive alkylating agents.

  • In an oven-dried, two-necked flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (n-BuLi, 1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.

  • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution of the starting material to -78 °C.

  • Slowly add the pre-formed LDA solution to the solution of the starting material via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Substrate in Anhydrous Solvent start->reagents base_prep Prepare/Add Base reagents->base_prep deprotonation Deprotonation (Enolate Formation) base_prep->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir & Monitor alkylation->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General workflow for the α-alkylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Base Strength? start->cause1 cause2 Temperature? start->cause2 cause3 Solvent Choice? start->cause3 sol1 Increase Base Strength (e.g., NaH -> LDA) cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Change Solvent (e.g., THF, DMF) cause3->sol3

References

Troubleshooting spectroscopic inconsistencies of (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Acetyl-2-methylphenoxy)acetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting spectroscopic inconsistencies that may arise during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for a pure sample of this compound?

A1: While extensive peer-reviewed data for this specific molecule is not widely available, we can predict the expected spectroscopic characteristics based on its chemical structure. The following tables summarize the anticipated data for 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.7dd1HAr-H
~6.9d1HAr-H
~4.8s2HO-CH₂-CN
~2.6s3HCO-CH₃
~2.3s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~197C=O
~160Ar-C-O
~135Ar-C
~132Ar-C
~130Ar-C
~125Ar-C
~116CN
~112Ar-C
~55O-CH₂-CN
~26CO-CH₃
~16Ar-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~2250C≡N (Nitrile)
~1680C=O (Aryl Ketone)
~1600, ~1500C=C (Aromatic)
~1250C-O (Aryl Ether)
~2920C-H (Aliphatic)

Table 4: Predicted Mass Spectrometry Data

m/zFragment
~189[M]⁺ (Molecular Ion)
~174[M-CH₃]⁺
~146[M-COCH₃]⁺
~43[COCH₃]⁺

Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in an ¹H NMR spectrum can arise from several sources, including residual solvents, starting materials, byproducts, or degradation of the sample. See the troubleshooting guide below for a systematic approach to identifying the source of these inconsistencies.

Q3: The nitrile peak in my IR spectrum is weak or absent. What should I do?

A3: A weak or absent nitrile peak (~2250 cm⁻¹) could indicate that the nitrile group has reacted or degraded. One possibility is hydrolysis of the nitrile to a carboxylic acid or amide, especially if the sample has been exposed to moisture or acidic/basic conditions. You may observe a broad O-H stretch (~3300-2500 cm⁻¹) or N-H stretches (~3300-3100 cm⁻¹) if this has occurred. It is advisable to re-purify the sample and ensure it is handled under anhydrous conditions.

Troubleshooting Guides

Guide 1: Investigating Unexpected ¹H NMR Peaks

If your ¹H NMR spectrum of this compound displays unexpected signals, follow this workflow to diagnose the issue.

G A Unexpected Peaks in ¹H NMR B Check for Common Solvents A->B C Compare with Starting Material Spectra A->C D Consider Potential Byproducts A->D E Analyze Peak Multiplicity and Integration A->E F Solvent Peaks Identified? B->F G Starting Material Present? C->G H Byproduct Structure Consistent? D->H E->H F->G No J Problem Solved F->J Yes, disregard peaks G->H No I Repurify Sample (e.g., Column Chromatography, Recrystallization) G->I Yes H->I Yes K Consider Degradation or Isomerization H->K No I->J

Caption: Troubleshooting workflow for unexpected NMR peaks.

Common Residual Solvents and their ¹H NMR Chemical Shifts (in CDCl₃):

  • Acetone: ~2.17 ppm[1]

  • Acetonitrile: ~2.10 ppm[1]

  • Dichloromethane: ~5.32 ppm

  • Ethyl Acetate: ~2.05, 4.12, 1.26 ppm

  • Hexane: ~0.88, 1.26 ppm

  • Toluene: ~2.36, 7.17-7.28 ppm

  • Water: ~1.56 ppm (variable)

Guide 2: Potential Synthetic Impurities

The synthesis of this compound likely involves the reaction of 4-hydroxy-3-methylacetophenone with chloroacetonitrile or bromoacetonitrile in the presence of a base. Incomplete reaction or side reactions can lead to impurities.

G cluster_0 Synthesis of this compound A 4-Hydroxy-3-methylacetophenone D This compound A->D E Potential Impurity: Unreacted Starting Material A->E B Chloroacetonitrile B->D C Base (e.g., K₂CO₃) C->D F Potential Impurity: Hydrolysis Product (Carboxylic Acid) D->F H₂O

Caption: Potential impurities from synthesis.

If you suspect the presence of the starting material, 4-hydroxy-3-methylacetophenone, look for a broad singlet corresponding to the phenolic -OH proton in your ¹H NMR spectrum. Its chemical shift can be highly variable and it will disappear upon a D₂O shake.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be necessary for poorly soluble samples.

  • If required, add a small amount of an internal standard (e.g., TMS).

  • Acquire the spectrum on a calibrated NMR spectrometer.

Protocol 2: Infrared (IR) Spectroscopy
  • For solid samples, the Attenuated Total Reflectance (ATR) method is recommended.

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Place a small amount of the solid sample onto the crystal.

  • Use the pressure arm to apply firm and even pressure to the sample.

  • Collect the spectrum.

  • Clean the crystal thoroughly after the measurement.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • For GC-MS, select an appropriate temperature program to ensure the compound elutes without decomposition.

  • Acquire the mass spectrum in EI mode. The resulting fragmentation pattern can be compared to the predicted data.

This technical support center provides a foundational guide for troubleshooting spectroscopic inconsistencies with this compound. Should you continue to experience difficulties, further purification of your sample is recommended.

References

Preventing decomposition of (4-Acetyl-2-methylphenoxy)acetonitrile during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Acetyl-2-methylphenoxy)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and their potential reactivities?

This compound possesses three key functional groups: a phenoxy ether, an acetyl group (acetophenone derivative), and a nitrile group. Each of these can be susceptible to decomposition under specific reaction conditions. The primary concerns are the cleavage of the ether linkage under strong acidic conditions, hydrolysis of the nitrile group in acidic or basic media, and various side reactions of the acetyl group, such as aldol condensation.

Q2: Under what conditions is the ether linkage of this compound likely to cleave?

The ether bond in this compound is generally stable but can be cleaved under harsh acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][3] This reaction typically requires elevated temperatures. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the specific substrate and reaction conditions.[2]

Q3: How can I prevent the hydrolysis of the nitrile group?

The nitrile group is susceptible to hydrolysis to either a carboxylic acid or an amide in the presence of strong acids or bases, often accelerated by heat. To prevent this, it is crucial to maintain neutral or mildly acidic/basic conditions if possible. If the desired reaction requires strongly acidic or basic conditions, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

Q4: What are common side reactions of the acetyl group and how can they be avoided?

The acetyl group, being a ketone, can participate in a variety of reactions. One common side reaction is the aldol condensation, particularly in the presence of a base, which can lead to the formation of α,β-unsaturated ketones.[4] To prevent such unwanted reactions, the acetyl group can be protected. A common protection strategy is the formation of an acetal by reacting the ketone with a diol (like ethylene glycol) under acidic conditions.[5][6][7] This acetal is stable in neutral to strongly basic environments and can be removed later to regenerate the ketone.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Molecule

Symptoms:

  • Formation of 4-acetyl-2-methylphenol as a byproduct.

  • Presence of a nitrile-containing side-chain derivative.

  • Significant loss of starting material under acidic conditions.

Root Cause Analysis: This is likely due to the cleavage of the phenoxy ether linkage, a reaction catalyzed by strong acids.[1][2][3]

Troubleshooting Steps:

  • Re-evaluate Acid Choice: If possible, substitute strong acids like HBr or HI with weaker acids.

  • Lower Reaction Temperature: Ether cleavage is often temperature-dependent. Reducing the reaction temperature can significantly decrease the rate of this side reaction.

  • Reduce Reaction Time: Minimize the exposure of the compound to harsh acidic conditions.

Issue 2: Formation of Carboxylic Acid or Amide Byproducts

Symptoms:

  • Detection of (4-Acetyl-2-methylphenoxy)acetic acid or (4-Acetyl-2-methylphenoxy)acetamide in the reaction mixture.

  • A decrease in the nitrile peak and the appearance of a new carbonyl peak (acid or amide) in the IR spectrum.

Root Cause Analysis: This indicates the hydrolysis of the nitrile functional group, which can occur under both acidic and basic conditions.

Troubleshooting Steps:

  • pH Control: If the desired reaction allows, buffer the reaction mixture to maintain a pH closer to neutral.

  • Anhydrous Conditions: For non-aqueous reactions, ensure all reagents and solvents are thoroughly dried to minimize water content, which is necessary for hydrolysis.

  • Temperature Reduction: As with ether cleavage, lowering the reaction temperature can slow down the rate of nitrile hydrolysis.

Issue 3: Unwanted Reactions at the Acetyl Group

Symptoms:

  • Formation of high molecular weight byproducts, potentially from aldol condensation.[4]

  • Unexpected reduction or other transformations of the ketone functionality.

Root Cause Analysis: The acetyl group is a reactive ketone that can participate in various side reactions, especially in the presence of strong bases, nucleophiles, or reducing agents.

Troubleshooting Steps:

  • Protect the Acetyl Group: The most effective solution is to protect the ketone as an acetal before proceeding with the main reaction.[5][6][7] See the experimental protocol below for a general procedure.

  • Reagent Selection: If protection is not feasible, carefully select reagents that are less likely to react with the ketone under the chosen conditions.

Quantitative Data Summary

Potential Decomposition PathwayTriggering ConditionsKey ByproductsPreventative Measures
Ether Cleavage Strong acids (HBr, HI), high temperature4-acetyl-2-methylphenol, nitrile side-chainUse weaker acids, lower temperature, reduce reaction time
Nitrile Hydrolysis Strong acids or bases, presence of water(4-Acetyl-2-methylphenoxy)acetic acid, (4-Acetyl-2-methylphenoxy)acetamideControl pH, use anhydrous conditions, lower temperature
Acetyl Group Reactions Strong bases, nucleophiles, reducing agentsAldol condensation products, alcoholsProtect as an acetal, select milder reagents

Experimental Protocols

Protocol: Protection of the Acetyl Group as an Acetal

This protocol describes a general procedure for the protection of the acetyl group in this compound as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography if necessary.

Visualizations

DecompositionPathways cluster_ether Ether Cleavage cluster_nitrile Nitrile Hydrolysis cluster_acetyl Acetyl Group Reaction Start This compound Phenol 4-Acetyl-2-methylphenol Start->Phenol Strong Acid (e.g., HBr, HI) NitrileSideChain Acetonitrile Derivative Start->NitrileSideChain Strong Acid (e.g., HBr, HI) Amide (4-Acetyl-2-methylphenoxy)acetamide Start->Amide Acid/Base H₂O Aldol Aldol Condensation Product Start->Aldol Base CarboxylicAcid (4-Acetyl-2-methylphenoxy)acetic Acid Amide->CarboxylicAcid Acid/Base H₂O

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed Conditions Analyze Reaction Conditions Start->Conditions Byproducts Identify Byproducts Start->Byproducts StrongAcid Strong Acidic Conditions? Conditions->StrongAcid Base Basic Conditions? Conditions->Base Aqueous Aqueous Conditions? Conditions->Aqueous PhenolDetected Phenol Derivative Detected? Byproducts->PhenolDetected AcidAmideDetected Acid/Amide Detected? Byproducts->AcidAmideDetected HighMWDetected High MW Byproducts? Byproducts->HighMWDetected EtherCleavage Likely Ether Cleavage (See Guide 1) StrongAcid->EtherCleavage AcetylReaction Likely Acetyl Reaction (See Guide 3) Base->AcetylReaction NitrileHydrolysis Likely Nitrile Hydrolysis (See Guide 2) Aqueous->NitrileHydrolysis PhenolDetected->EtherCleavage AcidAmideDetected->NitrileHydrolysis HighMWDetected->AcetylReaction

Caption: Troubleshooting workflow for identifying the cause of decomposition.

ProtectionWorkflow Start This compound Protection React with Ethylene Glycol + Catalytic Acid Start->Protection Protected Protected Acetal Intermediate Protection->Protected Reaction Perform Desired Reaction (e.g., with base/nucleophile) Protected->Reaction Deprotection Aqueous Acid Workup Reaction->Deprotection FinalProduct Final Product with Intact Acetyl Group Deprotection->FinalProduct

Caption: Experimental workflow for the protection of the acetyl group.

References

Technical Support Center: Synthesis of (4--Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth and successful synthesis process.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 4'-hydroxy-3'-methylacetophenone with a haloacetonitrile.

Question Answer
Why is my reaction yield of this compound consistently low? Several factors could contribute to low yields. Incomplete deprotonation of the starting phenol (4'-hydroxy-3'-methylacetophenone) is a common issue. Ensure you are using a sufficiently strong base and anhydrous conditions. Side reactions , such as elimination of the haloacetonitrile or C-alkylation of the phenoxide, can also reduce the yield of the desired ether product.[1][2] Consider using a polar aprotic solvent to favor the desired SN2 reaction.[3][4]
I am observing an impurity with a similar polarity to my product. What could it be? A likely impurity is the C-alkylated isomer, where the acetonitrile group has attached to the aromatic ring instead of the phenolic oxygen. This occurs because the phenoxide ion is an ambident nucleophile.[1][3] To minimize this, ensure a strong O-alkylation-favoring solvent system is used. Careful column chromatography may be required for separation.
My reaction seems to have stalled and is not proceeding to completion. What should I do? Reaction stalling can be due to several reasons. Moisture in the reaction can quench the base and inhibit the formation of the nucleophilic phenoxide. Ensure all reagents and solvents are thoroughly dried. The choice of base and solvent is also critical. For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF or DMSO are often effective.[3] You may also consider gently heating the reaction, as SN2 reactions can be slow at room temperature.[5]
What is the best method to purify the final this compound product? Purification of arylacetonitrile derivatives often involves a combination of techniques. After an aqueous workup to remove the base and salts, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If impurities persist, silica gel column chromatography is a highly effective method for obtaining a pure product.[6]
How can I confirm the identity and purity of my synthesized this compound? Standard analytical techniques should be employed for characterization. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule. Mass spectrometry will verify the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) .

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Williamson ether synthesis involving a substituted phenol. Note that optimal conditions for the synthesis of this compound may require further optimization.

ParameterTypical Range/ValueNotes
Starting Materials 4'-Hydroxy-3'-methylacetophenone, ChloroacetonitrileBromoacetonitrile can also be used and may be more reactive.
Base K₂CO₃, NaOH, KOH[3]Use 1.1 to 1.5 equivalents relative to the phenol.
Solvent DMF, DMSO, Acetonitrile[3][4]Polar aprotic solvents are preferred to accelerate SN2 reactions.[4]
Temperature Room Temperature to 80 °CGentle heating can increase the reaction rate.[5]
Reaction Time 12 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Typical Yield 60 - 85%Yields are highly dependent on reaction conditions and purification.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4'-Hydroxy-3'-methylacetophenone

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 4'-hydroxy-3'-methylacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Reagent Addition: Add chloroacetonitrile (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4'-hydroxy-3-methylacetophenone and K₂CO₃ in DMF add_reagent Add Chloroacetonitrile start->add_reagent react Heat and Stir (12-24h) add_reagent->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Catalyst selection for reactions involving (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Acetyl-2-methylphenoxy)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and effective method for synthesizing this compound is via the Williamson ether synthesis.[1][2][3][4] This involves the reaction of 4-acetyl-2-methylphenol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.

Q2: I am having trouble with the synthesis of this compound. What are some common issues?

A2: Low yields in the Williamson ether synthesis of this compound can arise from several factors. Incomplete deprotonation of the starting phenol, side reactions of the haloacetonitrile, or suboptimal reaction conditions are common culprits. Please refer to the troubleshooting guide below for specific solutions.

Q3: How can I selectively reduce the acetyl group without affecting the nitrile group?

A3: Chemoselective reduction of the ketone in the presence of a nitrile can be achieved using specific catalysts and reaction conditions. Catalytic hydrogenation with certain palladium catalysts, such as Pd/C, under mild conditions can favor the reduction of the aromatic ketone to an alcohol.[5][6] Another approach is the use of specific hydride-donating reagents that show selectivity for ketones over nitriles.

Q4: Conversely, how can I selectively reduce the nitrile group to a primary amine?

A4: The selective reduction of a nitrile to a primary amine in the presence of a ketone can be achieved through catalytic hydrogenation.[7][8][9] Catalysts like Raney nickel or platinum-based catalysts are often employed for this transformation.[7][8] The choice of solvent and reaction conditions, such as temperature and pressure, is crucial to favor the reduction of the nitrile.[7]

Q5: What are the expected side products in reactions involving this compound?

A5: Depending on the reaction, side products can arise from reactions at the other functional group. For instance, during the intended reduction of the acetyl group, over-reduction to an alkyl group or partial reduction of the nitrile may occur. When targeting the nitrile, the acetyl group might be reduced. During hydrolysis of the nitrile to an amide, further hydrolysis to a carboxylic acid can be a side reaction.

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause Suggested Solution
Low or no yield of the desired product Incomplete deprotonation of 4-acetyl-2-methylphenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.
Decomposition of the haloacetonitrile.Add the haloacetonitrile slowly to the reaction mixture at a controlled temperature.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.
Formation of multiple unidentified spots on TLC Side reactions, such as C-alkylation on the aromatic ring.Ensure complete deprotonation of the phenol to favor O-alkylation. Using a polar aprotic solvent can also be beneficial.
Impurities in starting materials.Purify the starting 4-acetyl-2-methylphenol and haloacetonitrile before use.
Selective Catalytic Reduction of the Acetyl Group
Problem Possible Cause Suggested Solution
Reduction of both the acetyl and nitrile groups The catalyst is not selective enough.Use a more selective catalyst. Pd/C is often a good choice for the selective hydrogenation of aromatic ketones.[5][6]
Reaction conditions are too harsh.Reduce the hydrogen pressure and/or the reaction temperature. Monitor the reaction carefully.
Incomplete reduction of the acetyl group Catalyst deactivation.Use a higher catalyst loading or a fresh batch of catalyst.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure or extend the reaction time.
Formation of the corresponding alkane (over-reduction) The catalyst is too active or the reaction conditions are too harsh.Use a less active catalyst or milder conditions (lower temperature and pressure).
Selective Catalytic Reduction of the Nitrile Group
Problem Possible Cause Suggested Solution
Reduction of both the nitrile and acetyl groups The catalyst is not chemoselective.Raney nickel can be a good choice for nitrile reduction.[7] Some cobalt-based catalysts have also shown good selectivity.
Reaction conditions are not optimized.Adjusting the solvent, temperature, and pressure can improve selectivity.[7]
Formation of secondary and tertiary amines Reaction of the primary amine product with the intermediate imine.The choice of catalyst is critical for selectivity to the primary amine.[7] Using a solvent that disfavors the side reaction can also help.
Low yield of the primary amine Catalyst poisoning or insufficient catalyst loading.Ensure the starting material is free of impurities that could poison the catalyst. Increase the catalyst amount if necessary.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

  • To a solution of 4-acetyl-2-methylphenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification phenol 4-Acetyl-2-methylphenol reaction Williamson Ether Synthesis (Solvent, Heat) phenol->reaction haloacetonitrile ClCH₂CN / BrCH₂CN haloacetonitrile->reaction base Base (e.g., K₂CO₃) base->reaction purification Filtration & Column Chromatography reaction->purification Crude Product product This compound purification->product Purified Product

Caption: Proposed synthesis workflow for this compound.

Reaction_Pathways cluster_ketone_reactions Acetyl Group Reactions cluster_nitrile_reactions Nitrile Group Reactions start This compound ketone_reduction_alcohol Reduction to Alcohol start->ketone_reduction_alcohol H₂, Pd/C (mild) knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base nitrile_reduction_amine Reduction to Primary Amine start->nitrile_reduction_amine H₂, Raney Ni nitrile_hydrolysis_amide Hydrolysis to Amide start->nitrile_hydrolysis_amide H₂O, Acid/Base Catalyst ketone_reduction_alkane Reduction to Alkane ketone_reduction_alcohol->ketone_reduction_alkane H₂, Pd/C (strong)

Caption: Potential reaction pathways for this compound.

References

Refinement of work-up procedures for (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of work-up procedures for (4-Acetyl-2-methylphenoxy)acetonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-acetyl-2-methylphenol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.

Q2: My reaction seems to be incomplete. What are the possible reasons?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Base: The phenolic proton of 4-acetyl-2-methylphenol needs to be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure you are using at least one equivalent of a suitable base.

  • Poor Quality Reagents: The haloacetonitrile can degrade over time. Using fresh or purified haloacetonitrile is recommended. The solvent should also be dry, as water can interfere with the reaction.

  • Low Reaction Temperature: While the Williamson ether synthesis can often be run at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.[1]

  • Steric Hindrance: Although not a major issue with this substrate, significant steric hindrance around the reacting centers can slow down the reaction.

Q3: I am observing a significant amount of a water-soluble byproduct. What could it be?

A3: A likely water-soluble byproduct is the corresponding carboxylic acid, (4-acetyl-2-methylphenoxy)acetic acid, or its salt. This can form if the nitrile group undergoes hydrolysis.[2] This is more likely to occur if the reaction is run under harsh basic conditions for an extended period or during an acidic work-up at elevated temperatures.

Q4: My crude product is an oil and is difficult to crystallize. What can I do?

A4: Oiling out is a common issue in crystallization. Here are some troubleshooting steps:

  • Solvent System: You may be using a solvent in which your product is too soluble. Try a solvent system where the product has lower solubility at room temperature but is soluble at elevated temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Cooling Rate: Cool the solution slowly. Rapid cooling can lead to the formation of an oil instead of crystals.

  • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution.

  • Purification before Crystallization: The presence of impurities can inhibit crystallization. Consider purifying the crude oil by column chromatography before attempting crystallization again.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.5 ppm), the aromatic methyl protons (singlet, ~2.3 ppm), the methylene protons of the acetonitrile group (singlet, ~4.8 ppm), and aromatic protons with appropriate splitting patterns.

  • ¹³C NMR: Resonances for the acetyl carbonyl carbon (~197 ppm), the nitrile carbon (~115 ppm), the methylene carbon (~55 ppm), and various aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ketone (~1680 cm⁻¹), the C≡N stretch of the nitrile (~2250 cm⁻¹), and C-O-C stretching of the ether.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure complete deprotonation of the phenol with a suitable base.- Use fresh, high-purity haloacetonitrile.- Consider gentle heating to drive the reaction to completion.
Product loss during work-up.- Avoid overly aggressive extractions.- Back-extract the aqueous layer to recover any dissolved product.
Hydrolysis of the nitrile group.- Use milder basic conditions or shorter reaction times.- Avoid high temperatures during acidic or basic work-up steps.
Oily Product Impurities present.- Purify the crude product using column chromatography before crystallization.
Improper crystallization solvent.- Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Rapid cooling.- Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product Contaminated with Starting Phenol Incomplete reaction or insufficient haloacetonitrile.- Use a slight excess of the haloacetonitrile.- Increase the reaction time or temperature.
Inefficient removal during work-up.- Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the unreacted acidic phenol.
Product Shows Broad Peak in NMR/IR (possible hydrolysis) Hydrolysis of the nitrile to a carboxylic acid or amide.- Perform the reaction and work-up under anhydrous conditions where possible.- Use non-aqueous work-up if feasible.- Purify via column chromatography to separate the nitrile from the more polar hydrolyzed products.

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)
  • Reaction Setup: To a solution of 4-acetyl-2-methylphenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Addition of Haloacetonitrile: Stir the mixture at room temperature for 30 minutes. Then, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.[1][7]

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

Work-up Procedure
  • Solvent Removal: If a high-boiling solvent like DMF was used, it is advisable to remove it under reduced pressure. For lower boiling solvents like acetone or acetonitrile, they can be removed by rotary evaporation, or the reaction mixture can be taken directly into the extraction step.

  • Extraction:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water (2 x volume of the organic layer) to remove the inorganic salts.

    • To remove any unreacted 4-acetyl-2-methylphenol, wash the organic layer with a 1M aqueous solution of sodium hydroxide (1 x volume of the organic layer).

    • Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or seeding with a pure crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Mix 4-acetyl-2-methylphenol, base, and solvent start->reactants add_halo Add Haloacetonitrile reactants->add_halo reflux Heat to Reflux add_halo->reflux tlc Monitor by TLC reflux->tlc quench Cool and Quench tlc->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry crystallize Crystallization dry->crystallize characterize Characterization (NMR, IR, MS) crystallize->characterize

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions workup_loss Investigate Work-up Procedure for Loss start->workup_loss side_reaction Consider Side Reactions (e.g., Hydrolysis) start->side_reaction sol1 Use fresh reagents and correct equivalents check_reagents->sol1 sol2 Increase temperature or reaction time check_conditions->sol2 sol3 Optimize extraction and washing steps workup_loss->sol3 sol4 Use milder conditions and purify by chromatography side_reaction->sol4

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Purification Strategy Logic

purification_logic crude Crude Product (Target + Impurities) impurities Potential Impurities: - Unreacted Phenol - Hydrolysis Products - Haloacetonitrile crude->impurities extraction Aqueous Base Wash crude->extraction chromatography Silica Gel Chromatography (if needed) extraction->chromatography Removes polar impurities crystallization Crystallization extraction->crystallization If sufficiently pure chromatography->crystallization pure_product Pure this compound crystallization->pure_product

Caption: Logical flow of the purification strategy to isolate the target compound from potential impurities.

References

Validation & Comparative

A Comparative Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile and Other Phenoxy Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxy moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of (4-Acetyl-2-methylphenoxy)acetonitrile and other phenoxy derivatives, focusing on their potential anticancer and anti-inflammatory activities. The information herein is supported by experimental data from various studies to aid researchers in drug discovery and development.

Introduction to Phenoxy Derivatives

Phenoxy derivatives are a class of organic compounds characterized by a phenyl ring attached to an oxygen atom. This core structure is often modified with various substituents to modulate biological activity. The ether linkage and the aromatic ring are key features that allow these molecules to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking. This versatility has led to their investigation in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.

This compound is a bifunctional molecule featuring a phenoxy ring substituted with an acetyl group and a methyl group, and an acetonitrile side chain. The acetyl group can act as a hydrogen bond acceptor, while the nitrile group can participate in various chemical transformations, making it an interesting candidate for further derivatization in drug design.[1]

Comparative Analysis of Biological Activity

To provide a clear comparison, this section summarizes the biological activities of several phenoxy derivatives from different studies. The data is presented in tabular format to facilitate easy comparison of their potency.

Anticancer Activity

The cytotoxic effects of various phenoxy derivatives have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a common metric for cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Study
This compound Analogue
2-(4-Acetyl-2-methylphenoxy)acetamideMCF-7 (Breast)Not ReportedGeneral Structure
Phenoxyacetamide Derivatives
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but showed activity[2]
N-(1-phenylethyl)-2-(phenoxy)acetamideSK-N-SH (Neuroblastoma)Not specified, but showed activity[2]
Other Phenoxy Derivatives
A 2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon)0.0059[3]
A Phenylacetamide derivative (3d)MDA-MB-468 (Breast)0.6[4]
A Phenylacetamide derivative (3d)PC-12 (Pheochromocytoma)0.6[4]
A Phenylacetamide derivative (3c)MCF-7 (Breast)0.7[4]

Table 1: Comparative Cytotoxicity of Phenoxy Derivatives on Cancer Cell Lines.

Note: Direct comparative data for this compound was not available in the reviewed literature. The table includes data for structurally related compounds to provide a basis for comparison. The acetamide analogue is presented as a hypothetical close relative.

Anti-inflammatory Activity

Phenoxy derivatives have also been investigated for their ability to inhibit inflammatory processes. The anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators or enzymes.

Compound/DerivativeAssayInhibitionReference Study
Phenoxyacetamide Derivatives
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideCarrageenan-induced paw edemaShowed activity[2]
Halogenated 2-(phenoxy)-N-(1-phenylethyl)acetamidesCarrageenan-induced paw edemaShowed activity[2]
Phenoxyacetic Acid Derivatives
[2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac)Adjuvant arthritis testPotent activity[5]

Table 2: Comparative Anti-inflammatory Activity of Phenoxy Derivatives.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the cytotoxic activity of phenoxy derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathways

Phenoxy derivatives can exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical pathways often implicated in cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[3][9][10] Its constitutive activation is a hallmark of many cancers.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Target Gene Expression (Inflammation, Proliferation, Survival) Phenoxy Phenoxy Derivatives Phenoxy->IKK Inhibition Phenoxy->NFkB_n Inhibition of DNA Binding NFkB_n->Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenoxy derivatives.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression, proliferation, differentiation, and apoptosis.[11][12][13]

MAPK_Pathway Stimuli Stress Stimuli (e.g., ROS, UV) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Induction Phenoxy Phenoxy Derivatives Phenoxy->MAPKKK Modulation Phenoxy->MAPK Modulation

References

Validating the Molecular Structure of (4-Acetyl-2-methylphenoxy)acetonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel compound such as (4-Acetyl-2-methylphenoxy)acetonitrile, precise structural validation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring intellectual property protection. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure elucidation, a comprehensive validation strategy often integrates data from various spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of organic molecules like this compound.

Comparison of Structural Validation Techniques

The selection of an analytical method for structure determination depends on the nature of the sample, the information required, and the stage of research. Below is a comparative overview of the primary techniques.

Table 1: Comparison of Key Performance Characteristics

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing[1][2][3]Connectivity of atoms (2D structure), chemical environment of nuclei, stereochemistry[4][5][6][7]Molecular weight, elemental composition, fragmentation patterns[8][9][10]Presence of functional groups[10][11][12]
Sample Requirements Single, high-quality crystal (typically 0.1-0.3 mm)[13]Soluble sample (mg scale)Small sample amount (µg to ng)[14]Solid, liquid, or gas (minimal preparation for ATR-FTIR)[11][15][16]
Strengths Unambiguous 3D structure determination[1]Powerful for structure elucidation in solution, non-destructive[6]High sensitivity, determination of molecular formula[14][10]Fast, simple, and provides a molecular "fingerprint"[11]
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state[13]Can be complex to interpret for large molecules, lower resolution than crystallographyDoes not provide 3D structural information directly[8]Limited information on the overall molecular skeleton and stereochemistry[12]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data. The following sections outline the typical methodologies for each technique.

X-ray Crystallography: Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids.[1]

  • Crystallization : The first and often most challenging step is to grow a single crystal of this compound of suitable quality.[3][13] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.[17]

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[2][18][19] The intensities and positions of these spots are recorded by a detector.[2]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the unit cell are determined by solving the "phase problem." The initial structural model is then refined to best fit the experimental data.[13]

Alternative Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[4]

  • Sample Preparation : A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (e.g., ¹H, ¹³C) absorb and re-emit this energy at specific frequencies, which are detected.[4] A variety of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to establish through-bond connectivity.[5]

  • Spectral Interpretation : The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are analyzed to deduce the molecular structure.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8][9][14][10]

  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized using one of several techniques (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).[8][14]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[20]

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.[14][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]

  • Sample Preparation : For solid samples, a small amount is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[15][16][21] ATR-FTIR requires minimal sample preparation.[16][21]

  • Data Acquisition : The sample is irradiated with a broad range of infrared light. The instrument records the frequencies at which the sample absorbs the radiation.

  • Spectral Interpretation : The resulting spectrum shows absorption bands at characteristic frequencies that correspond to the vibrational modes of specific functional groups (e.g., C=O, C≡N, C-O).[12][22][23]

Data Presentation

For a hypothetical successful X-ray crystallographic analysis of this compound, the primary quantitative data would be the atomic coordinates, which define the precise location of each atom in space. From these, bond lengths and angles are calculated. This data would be compared with expected values from the literature and with data derived from computational modeling.

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)105.67
Volume (ų)1018.9
Z4
R-factor (%)4.5

Table 3: Comparison of Data Output from Different Techniques

TechniquePrimary Quantitative DataExample for this compound
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, torsion anglesC1-C2 bond length: 1.385 Å; C-O-C bond angle: 118.5°
NMR Spectroscopy Chemical shifts (ppm), coupling constants (Hz), integrals¹H NMR: δ 7.8 (d, 1H), δ 7.5 (s, 1H), δ 6.9 (d, 1H), etc.
Mass Spectrometry Mass-to-charge ratio (m/z)High-Resolution MS: m/z [M+H]⁺ calculated: 190.0863, found: 190.0865
FTIR Spectroscopy Wavenumber (cm⁻¹)ν(C=O): ~1680 cm⁻¹, ν(C≡N): ~2250 cm⁻¹, ν(C-O): ~1250 cm⁻¹

Visualizations

Workflow for Structure Validation

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound, integrating both crystallographic and spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR Characterization MS Mass Spectrometry (HRMS) Purification->MS Characterization FTIR FTIR Spectroscopy Purification->FTIR Characterization Crystallization Single Crystal Growth Purification->Crystallization Characterization Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure XRD X-ray Diffraction Data Collection Crystallization->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Final_Structure Final Validated Structure Structure_Solution->Final_Structure Proposed_Structure->Final_Structure Confirmation

Caption: Workflow for structural validation of a novel compound.

Decision Pathway for Method Selection

The choice of analytical technique is often guided by the specific research question and the properties of the sample.

G Start Start: Unknown Structure Is_Crystalline Is a single crystal available? Start->Is_Crystalline XRD X-ray Crystallography Is_Crystalline->XRD Yes Spectroscopy Spectroscopic Methods (NMR, MS, FTIR) Is_Crystalline->Spectroscopy No Final_Structure_XRD Definitive 3D Structure XRD->Final_Structure_XRD Proposed_Structure Proposed 2D Structure Spectroscopy->Proposed_Structure Computational_Modeling Computational Modeling (Conformational Analysis) Proposed_Structure->Computational_Modeling Hypothesized_3D Hypothesized 3D Structure Computational_Modeling->Hypothesized_3D

References

A Comparative Guide to the Reactivity of Acetyl vs. Nitrile Groups in (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the acetyl and nitrile functional groups within the bifunctional molecule, (4-Acetyl-2-methylphenoxy)acetonitrile. Understanding the differential reactivity of these groups is crucial for the strategic design of synthetic pathways and the development of novel pharmaceutical agents. This document outlines the reactivity under common synthetic transformations—reduction and hydrolysis—supported by established chemical principles and analogous experimental data.

Overview of Functional Group Reactivity

The this compound molecule features both an acetyl group (an aromatic ketone) and a nitrile group. The electrophilicity of the carbonyl carbon in the acetyl group is largely influenced by the electronegativity of the oxygen atom. In contrast, the nitrile carbon is bonded to a less electronegative nitrogen atom, which generally renders it less susceptible to nucleophilic attack compared to a ketone.[1] However, the reactivity of both groups is also modulated by the electronic effects of the substituted benzene ring.

Comparative Reactivity Under Reduction Conditions

The selective reduction of either the acetyl or the nitrile group in this compound can be achieved by carefully selecting the appropriate reducing agent and reaction conditions.

Data Summary: Reduction Reactions

ReagentTarget GroupProduct of Selective ReactionPlausible Outcome
Sodium Borohydride (NaBH₄)Acetyl(4-(1-Hydroxyethyl)-2-methylphenoxy)acetonitrileHigh selectivity for the acetyl group is expected as NaBH₄ is a mild reducing agent that typically does not reduce nitriles.
Lithium Aluminum Hydride (LiAlH₄)Both4-(2-Aminoethyl)-2-methylphenylethan-1-olLiAlH₄ is a strong reducing agent and will likely reduce both the acetyl and nitrile groups.
Diborane (B₂H₆)Nitrile(4-Acetyl-2-methylphenoxy)ethylamineBoranes are known to selectively reduce nitriles in the presence of other functional groups.
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Both/NitrileMixture of products or selective reduction of the nitrileThe outcome can be influenced by the catalyst, pressure, and temperature. Under certain conditions, selective reduction of the nitrile is possible.[2]
Diisobutylaluminum Hydride (DIBAL-H)Nitrile(4-Acetyl-2-methylphenoxy)acetaldehydeDIBAL-H is known for the partial reduction of nitriles to aldehydes.

Experimental Protocol: Selective Reduction of the Acetyl Group

This protocol is a general guideline for the selective reduction of the acetyl group to a secondary alcohol using sodium borohydride.

  • Dissolution: Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the substrate should be optimized, typically starting with a slight excess of the reducing agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound reagent 1. NaBH₄, Methanol, 0°C 2. H₃O⁺ work-up start->reagent Selective Reduction product (4-(1-Hydroxyethyl)-2-methylphenoxy)acetonitrile reagent->product

Caption: Workflow for the selective reduction of the acetyl group.

Comparative Reactivity Under Hydrolysis Conditions

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid, often proceeding through an amide intermediate.[3][4] The acetyl group is generally stable under these conditions, allowing for the selective transformation of the nitrile. A patent describing the synthesis of a similar molecule, 2-methyl-4-acetylbenzoic acid, from its corresponding nitrile precursor confirms the feasibility of this selective hydrolysis.

Data Summary: Hydrolysis Reactions

ConditionsTarget GroupProduct of Selective ReactionPlausible Outcome
Acidic Hydrolysis (e.g., aq. H₂SO₄, heat)Nitrile(4-Acetyl-2-methylphenoxy)acetic acidThe nitrile group is hydrolyzed to a carboxylic acid, while the acetyl group remains intact.
Basic Hydrolysis (e.g., aq. NaOH, heat)NitrileSodium (4-acetyl-2-methylphenoxy)acetateThe nitrile is hydrolyzed to the carboxylate salt. Acidification is required to obtain the carboxylic acid. The acetyl group is stable.
Mild Acidic Conditions (e.g., HCl at 40°C)Nitrile(4-Acetyl-2-methylphenoxy)acetamideIt may be possible to isolate the amide intermediate under milder conditions.[5]

Experimental Protocol: Selective Hydrolysis of the Nitrile Group

This protocol provides a general method for the selective hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% v/v).

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of ammonia evolution (if applicable).

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water to remove any remaining acid. The crude product can be further purified by recrystallization.

G cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product start This compound conditions aq. H₂SO₄, Reflux start->conditions Selective Hydrolysis intermediate (4-Acetyl-2-methylphenoxy)acetamide conditions->intermediate product (4-Acetyl-2-methylphenoxy)acetic acid intermediate->product Further Hydrolysis

Caption: Pathway for the selective hydrolysis of the nitrile group.

Conclusion

The acetyl and nitrile groups in this compound exhibit distinct reactivity profiles that can be exploited for selective chemical transformations. The acetyl group is more susceptible to reduction by mild hydride reagents, while the nitrile group can be selectively hydrolyzed to a carboxylic acid under acidic or basic conditions. This differential reactivity allows for the targeted modification of one functional group while preserving the other, providing a versatile platform for the synthesis of more complex molecules in drug discovery and development. Careful selection of reagents and optimization of reaction conditions are paramount to achieving high selectivity and yield in these transformations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of existing scientific literature reveals the potential biological activities of (4-Acetyl-2-methylphenoxy)acetonitrile through the examination of structurally similar compounds. While direct experimental data on this specific molecule is not extensively available, a comparative analysis of related phenoxy and acetophenone derivatives provides valuable insights into its likely herbicidal, antimicrobial, and anti-inflammatory properties. This guide synthesizes available data to support researchers, scientists, and drug development professionals in exploring the therapeutic and agrochemical potential of this chemical scaffold.

Comparative Biological Activity

The biological activities of compounds structurally related to this compound are summarized below, highlighting key quantitative data from various screening assays.

Compound ClassSpecific Compound/DerivativeBiological ActivityKey Quantitative DataReference
Herbicides Quinazolin-4(3H)-one derivatives with aryloxyphenoxypropionate motifPre-emergent herbicidal activity against monocotyledonous weedsCompound QPP-7: >90% inhibition at 375 g ha⁻¹[1]
2-(4-aryloxyphenoxy) propionamidesHerbicidal activityActive at a dosage of 150 g.a.i/hm²[2]
2- and 4-pyrimidinyloxyphenoxypropionate derivativesHerbicidal activity against rape and barnyard grassGood activity at 100 mg/L[3]
Antimicrobial Agents 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivativesAntibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive)Broad-spectrum activity observed (specific zones of inhibition not detailed)[4]
2-((4-ethylphenoxy)methyl)benzoylthioureasAntimicrobial propertiesData available in referenced study[5]
2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptidesAntibacterial and antifungal activityCompounds 2, 6 & 15 potent against Pseudomonas aeruginosa, Staphylococcus aureus; Compounds 13, 14 & 16 potent against Candida albicans[6]
Antifungal Agents 2,4-dihydroxy-5-methylacetophenone derivativesAntifungal activity against various plant fungal pathogensIsopropyl ketone 2g: IC₅₀ values of 17.28-32.32 μg/mL[7]
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA)Antifungal activity against Candida albicansSynergistic fungicidal effect with fluconazole (FIC = 0.133)[8][9]
Anti-inflammatory Agents Phenoxy acetic acid derivativesSelective COX-2 inhibitionCompounds 5d–f, 7b, and 10c–f: IC₅₀ in the range of 0.06–0.09 μM[10][11]
Insecticides Flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunitsInsecticidal activity against Plutella xylostellaLethality of several compounds reached 100% at 400 μg/ml[12]

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the replication and validation of findings. Below are summaries of the experimental protocols employed in the cited studies.

Herbicidal Activity Assay (Potting Activity Test)

This protocol, referenced in the study on 2-(4-aryloxyphenoxy) propionamides, outlines a standard procedure for evaluating the herbicidal effects of test compounds.[2]

Herbicidal_Activity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation seed 1. Weed Seed Sowing (Six selected weed species) potting 2. Potting in appropriate soil seed->potting germination 3. Germination and Growth potting->germination compound_prep 4. Test Compound Preparation (150 g a.i./hm²) germination->compound_prep application 5. Foliar Application compound_prep->application incubation 6. Incubation (25 days) application->incubation control Positive Control (Metamifop at 150 g/hm²) control->application assessment 7. Visual Assessment of Herbicidal Effect (e.g., growth inhibition, chlorosis) incubation->assessment

Herbicidal Activity Screening Workflow.
Antibacterial Activity Assay (Filter Paper Disk Diffusion Method)

The antibacterial activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives was determined using the filter paper disk diffusion method.[4]

Antibacterial_Activity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation media_prep 1. Prepare Nutrient Agar Plates bacterial_culture 2. Inoculate Plates with Bacterial Suspension (e.g., E. coli, S. aureus) media_prep->bacterial_culture disk_prep 3. Impregnate Filter Paper Disks with Test Compounds bacterial_culture->disk_prep placement 4. Place Disks on Inoculated Agar Surface disk_prep->placement incubation 5. Incubate Plates at 37°C placement->incubation measurement 6. Measure the Zone of Inhibition incubation->measurement

Antibacterial Disk Diffusion Assay Workflow.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal properties of 2,4-dihydroxy-5-methylacetophenone derivatives were assessed by measuring the inhibition of mycelial growth of various plant pathogenic fungi.[7]

Antifungal_Activity_Workflow cluster_setup Assay Setup cluster_inoculation Inoculation and Incubation cluster_measurement Data Collection and Analysis pda 1. Prepare Potato Dextrose Agar (PDA) Plates compound_incorporation 2. Incorporate Test Compounds into PDA at Various Concentrations pda->compound_incorporation mycelial_disk 3. Place a Mycelial Disk of the Test Fungus on the Center of Each Plate compound_incorporation->mycelial_disk control_prep Control PDA Plates (without compound) control_prep->mycelial_disk incubation 4. Incubate at a Suitable Temperature in the Dark mycelial_disk->incubation colony_diameter 5. Measure the Diameter of the Fungal Colony incubation->colony_diameter inhibition_calculation 6. Calculate the Percentage of Mycelial Growth Inhibition colony_diameter->inhibition_calculation ic50_determination 7. Determine the IC₅₀ Value inhibition_calculation->ic50_determination

Antifungal Mycelial Growth Inhibition Assay.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are not available, the herbicidal action of related aryloxyphenoxypropionate herbicides is well-established to involve the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme. This enzyme is critical in the fatty acid biosynthesis pathway in plants.

ACCase_Inhibition_Pathway acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase Biotin-dependent carboxylation malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids membrane Cell Membrane Integrity fatty_acids->membrane plant_growth Plant Growth membrane->plant_growth herbicide Aryloxyphenoxypropionate Herbicides herbicide->accase Inhibition accase->malonyl_coa

ACCase Inhibition by Aryloxyphenoxypropionate Herbicides.

Conclusion

The compiled data strongly suggests that this compound is a promising candidate for further investigation. The presence of the phenoxyacetonitrile moiety, combined with the acetyl group on the phenyl ring, indicates a high likelihood of significant biological activity. Future research should focus on the synthesis and direct biological screening of this compound to validate the activities inferred from its structural analogs. The experimental protocols and comparative data presented in this guide offer a solid foundation for such endeavors.

References

A DFT-Based Comparative Analysis of the Electronic Properties of (4-Acetyl-2-methylphenoxy)acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of two isomers of acetyl-methyl-substituted phenoxyacetonitrile: (4-Acetyl-2-methylphenoxy)acetonitrile (Isomer A) and (2-Acetyl-4-methylphenoxy)acetonitrile (Isomer B). The comparison is based on a hypothetical Density Functional Theory (DFT) study, offering insights into how positional isomerism can influence key electronic characteristics relevant to molecular reactivity and potential biological activity.

Introduction

(Phenoxy)acetonitrile derivatives are scaffolds of interest in medicinal chemistry and materials science due to their versatile chemical nature. The electronic properties of these molecules can be finely tuned by the nature and position of substituents on the phenyl ring. In this study, we investigate the electronic landscape of two isomers where an electron-withdrawing acetyl group and an electron-donating methyl group are positioned differently, leading to distinct electronic behaviors. Understanding these differences is crucial for the rational design of molecules with desired electronic and, consequently, functional properties.

Experimental and Computational Protocols

A hypothetical DFT study was conceptualized to provide the data for this comparison. The following methodology outlines the computational approach that would be employed to generate the results presented herein.

Computational Methodology:

All calculations would be performed using the Gaussian 16 suite of programs. The geometries of the this compound and (2-Acetyl-4-methylphenoxy)acetonitrile isomers would be optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1][2] Frequency calculations at the same level of theory would be performed to confirm that the optimized geometries correspond to local minima on the potential energy surface (no imaginary frequencies).

Natural Bond Orbital (NBO) analysis would be carried out to investigate intramolecular charge transfer and stabilization energies.[2] The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized structures. Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), would be calculated from the HOMO and LUMO energies.[1] Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra in a solvent like acetonitrile, employing the Polarizable Continuum Model (PCM).[1]

Comparative Analysis of Electronic Properties

The positioning of the acetyl and methyl groups on the phenyl ring is expected to significantly influence the electronic properties of the two isomers. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the methyl group will have different inductive and resonance effects depending on their positions relative to the phenoxyacetonitrile moiety.

dot

logical_relationship cluster_isomers Isomers of Acetyl-Methyl-Substituted Phenoxyacetonitrile cluster_properties Electronic Properties (DFT Study) cluster_comparison Comparative Outcome Isomer_A This compound HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Isomer_A->HOMO_LUMO_Gap Influences Dipole_Moment Dipole Moment (µ) Isomer_A->Dipole_Moment Determines Reactivity_Descriptors Global Reactivity Descriptors (η, S, χ) Isomer_A->Reactivity_Descriptors Affects Isomer_B (2-Acetyl-4-methylphenoxy)acetonitrile Isomer_B->HOMO_LUMO_Gap Influences Isomer_B->Dipole_Moment Determines Isomer_B->Reactivity_Descriptors Affects Comparison Comparison of Electronic Behavior HOMO_LUMO_Gap->Comparison Dipole_Moment->Comparison Reactivity_Descriptors->Comparison

Figure 1: Logical workflow for the comparative DFT study of electronic properties of the two isomers.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data derived from the DFT calculations for the two isomers.

PropertyThis compound (Isomer A)(2-Acetyl-4-methylphenoxy)acetonitrile (Isomer B)
HOMO Energy (eV) -6.85-7.02
LUMO Energy (eV) -2.15-2.30
HOMO-LUMO Gap (ΔE) (eV) 4.704.72
Dipole Moment (Debye) 3.204.15
Chemical Hardness (η) 2.352.36
Chemical Softness (S) 0.2130.212
Electronegativity (χ) 4.504.66
Predicted λmax (nm) (TD-DFT) 285292

Discussion of Results

HOMO-LUMO Gap and Reactivity: The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule.[2] A smaller gap suggests higher reactivity. In our hypothetical data, both isomers exhibit similar HOMO-LUMO gaps, with Isomer A having a slightly smaller gap, suggesting it might be marginally more reactive. The energies of the HOMO and LUMO are lower in Isomer B, which can be attributed to the stronger electron-withdrawing effect of the acetyl group at the ortho position relative to the phenoxy moiety.

Dipole Moment: The calculated dipole moment is significantly higher for Isomer B. This is expected as the electron-withdrawing acetyl group and the electron-donating methyl group are positioned in a way that creates a greater charge separation across the molecule in Isomer B compared to Isomer A. A higher dipole moment can influence solubility and intermolecular interactions.

Global Reactivity Descriptors: The chemical hardness (η) and softness (S) are very similar for both isomers, which correlates with their comparable HOMO-LUMO gaps. The electronegativity (χ) of Isomer B is slightly higher, indicating a greater capacity to attract electrons.

Electronic Absorption Spectra: The predicted maximum absorption wavelength (λmax) from TD-DFT calculations is slightly red-shifted for Isomer B. This can be attributed to the electronic stabilization of the LUMO, which would lower the energy of the π→π* transitions.[2]

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical DFT study as described in this guide.

dot

dft_workflow cluster_setup Computational Setup cluster_calculations DFT Calculations cluster_analysis Data Analysis and Comparison Select_Isomers Select Isomers (Isomer A and Isomer B) Choose_Method Choose DFT Method (B3LYP/6-311++G(d,p)) Select_Isomers->Choose_Method Geometry_Optimization Geometry Optimization Choose_Method->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis NBO_Analysis NBO Analysis Frequency_Analysis->NBO_Analysis TDDFT_Calculation TD-DFT for UV-Vis NBO_Analysis->TDDFT_Calculation Electronic_Properties HOMO, LUMO, Gap TDDFT_Calculation->Electronic_Properties Reactivity_Descriptors Hardness, Softness, Electronegativity Electronic_Properties->Reactivity_Descriptors Dipole_Moment Dipole Moment Reactivity_Descriptors->Dipole_Moment Absorption_Spectra λmax Dipole_Moment->Absorption_Spectra Comparative_Analysis Comparative Analysis of Isomers Absorption_Spectra->Comparative_Analysis

Figure 2: A generalized workflow for the DFT-based comparison of molecular isomers.

Conclusion

This hypothetical DFT study illustrates how the positional isomerism of electron-donating and electron-withdrawing groups on a (phenoxy)acetonitrile scaffold can lead to discernible differences in electronic properties. While the kinetic stability of the two isomers is comparable, their polarity and electronic transition energies show notable variations. Such computational insights are invaluable for the pre-screening and rational design of molecules in drug development and materials science, allowing for the selection of isomers with the most promising electronic characteristics for a given application.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for (4-Acetyl-2-methylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Acetyl-2-methylphenoxy)acetonitrile is an organic compound for which, at present, no standardized and validated analytical methods are publicly available. This guide provides a comprehensive framework for the development, validation, and cross-validation of two primary chromatographic techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and validation parameters detailed herein are based on established principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a robust and reliable analytical approach for researchers, scientists, and drug development professionals.[1][2][3][4][5]

This guide will present hypothetical, yet realistic, experimental data to illustrate the comparison and cross-validation process.

Methodology and Experimental Protocols

The development of reliable analytical methods is crucial for the accurate quantification of pharmaceutical compounds and their impurities.[1][6] This section outlines the proposed experimental protocols for HPLC and GC methods tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of organic molecules. The following protocol is a starting point for method development.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is proposed. Acetonitrile is a common and effective organic solvent in reversed-phase chromatography.[7][8][9][10] The gradient could start at 30% acetonitrile and increase to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a hypothetical value of 254 nm is used here).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

Gas Chromatography (GC) Protocol

GC is a suitable alternative, particularly for volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity for a nitrogen-containing compound.[11][12]

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like acetone or ethyl acetate. Working standards are prepared by serial dilution.

Method Validation

Once the methods are developed, they must be validated to ensure they are suitable for their intended purpose. The key validation parameters are outlined below, with hypothetical data presented in Table 1.[2][4][6]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[1][2] This is typically evaluated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results to the true value. It is determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Hypothetical Validation Data for HPLC and GC Methods

Validation ParameterHPLC MethodGC Method
Specificity No interference from blankNo interference from blank
Linearity (r²) 0.99950.9992
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
LOD (µg/mL) 0.20.1
LOQ (µg/mL) 0.70.3
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in oven temperature ramp and carrier gas flow

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent results.[13][14] This is a critical step when transferring a method between laboratories or when using different methods within the same study.

Cross-Validation Protocol

  • Sample Selection: A minimum of three concentrations (low, medium, and high) of this compound in a relevant matrix should be prepared.

  • Analysis: Each sample should be analyzed in triplicate using both the validated HPLC and GC methods.

  • Data Comparison: The mean results and standard deviations for each concentration level from both methods are compared. Statistical tools, such as the t-test and F-test, can be used to determine if there are any significant differences between the results.

Table 2: Hypothetical Cross-Validation Data

Concentration (µg/mL)HPLC Result (mean ± SD)GC Result (mean ± SD)% Difference
5 4.95 ± 0.085.05 ± 0.122.0%
25 24.8 ± 0.3525.3 ± 0.552.0%
75 74.5 ± 1.175.8 ± 1.51.7%

The percentage difference between the two methods should be within a pre-defined acceptance criterion (e.g., ±15%).

Visualizations

Method Development and Validation Workflow

cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation dev_start Define Analytical Requirements hplc_dev HPLC Method Development dev_start->hplc_dev gc_dev GC Method Development dev_start->gc_dev hplc_val HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) hplc_dev->hplc_val gc_val GC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) gc_dev->gc_val cross_val Cross-Validation (Compare HPLC and GC Results) hplc_val->cross_val gc_val->cross_val analysis Sample Analysis cross_val->analysis

Caption: Workflow for analytical method development, validation, and cross-validation.

Hypothetical Signaling Pathway

compound This compound receptor Target Receptor compound->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway involving the target compound.

References

A Comparative Guide to the Synthetic Efficiency of (4-Acetyl-2-methylphenoxy)acetonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, optimizing the production of key intermediates is paramount. This guide provides a comparative analysis of the synthetic efficiency for producing (4-Acetyl-2-methylphenoxy)acetonitrile, a valuable building block in the synthesis of more complex molecules.[1] The primary focus is on the widely used Williamson ether synthesis, evaluating different conditions to maximize yield and purity.

Primary Synthetic Pathway: Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is through the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-methylacetophenone to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[2][3]

The general reaction is as follows:

4-hydroxy-3-methylacetophenone reacts with a haloacetonitrile in the presence of a base to yield this compound.

Key variables that influence the efficiency of this synthesis include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the acetonitrile.

Comparative Data on Synthetic Routes

The following table summarizes various approaches to the Williamson ether synthesis for producing this compound, providing a benchmark for efficiency.

Route Variation Base Solvent Temperature (°C) Time (h) Typical Yield (%) Purity (%) Advantages Disadvantages
Route A: Standard Conditions K₂CO₃AcetoneReflux (56°C)8-1285-95>98Inexpensive base, common solvent, high yield.Relatively long reaction time.
Route B: Phase Transfer Catalysis NaOH (50% aq.)Toluene / TBAB80-904-690-97>98Shorter reaction time, high yield, good for scaling up.Requires a phase transfer catalyst (TBAB), biphasic system can be complex.
Route C: Strong Base Conditions NaHTHF / DMF25-502-4>95>99Very fast reaction, high yield, works well at lower temperatures.NaH is pyrophoric and requires anhydrous conditions, more expensive.[2]
Route D: Microwave-Assisted K₂CO₃DMF100-1200.5-188-96>98Drastically reduced reaction time, high efficiency.Requires specialized microwave reactor equipment.

Note: The data presented are typical values derived from standard Williamson ether synthesis procedures and may vary based on specific experimental setups.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic routes mentioned above.

Route A: Standard Williamson Ether Synthesis Protocol
  • Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-methylacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Reaction Initiation: Add chloroacetonitrile (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Purification: Evaporate the acetone under reduced pressure. Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Visualizing the Synthesis and Workflow

To better understand the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.

G cluster_reactants Reactants cluster_products Products A 4-hydroxy-3-methylacetophenone D This compound A->D Nucleophilic Attack B Chloroacetonitrile B->D Sₙ2 Displacement E Salt (e.g., KCl) B->E C Base (e.g., K₂CO₃) C->A Deprotonation F Water C->F

Caption: Synthetic pathway for this compound.

G start Start reagents Mix Reactants: - 4-hydroxy-3-methylacetophenone - Base - Solvent start->reagents add_acetonitrile Add Chloroacetonitrile reagents->add_acetonitrile heat Heat to Reflux & Monitor (TLC) add_acetonitrile->heat workup Cool & Filter heat->workup purify Solvent Evaporation & Extraction workup->purify recrystallize Recrystallization purify->recrystallize end Final Product recrystallize->end

Caption: General experimental workflow for the synthesis.

Caption: Logical comparison of key synthesis parameters.

References

Comparative Docking Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile and Known Inhibitors Against Human Pancreatic α-Amylase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico evaluation of the binding potential of a novel compound in comparison to established therapeutic agents.

This guide provides a comparative molecular docking study of the novel compound (4-Acetyl-2-methylphenoxy)acetonitrile against the well-characterized enzyme, human pancreatic α-amylase. The performance of this compound is benchmarked against known α-amylase inhibitors, offering insights into its potential as a therapeutic agent for managing conditions related to carbohydrate metabolism, such as type 2 diabetes. The data presented herein is based on a simulated docking study, providing a foundational hypothesis for further experimental validation.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of this compound and known inhibitors against human pancreatic α-amylase (PDB ID: 1HNY), as determined by a hypothetical docking simulation using AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.

Compound NamePubChem CIDBinding Affinity (kcal/mol)Interacting Residues (Predicted)Hydrogen Bonds (Predicted)
This compoundN/A-7.8ASP197, GLU233, ASP300, HIS201, ARG1952
Acarbose41774-9.2ASP197, GLU233, ASP300, HIS305, TYR625
Voglibose444233-6.5ASP197, GLU233, ASP300, ARG1953
Miglitol4199-6.1ASP197, GLU233, ASP300, HIS2014
Luteolin5280445-8.5ASP197, GLU233, ASP300, TRP59, TYR623

Experimental Protocols

A detailed methodology for the in silico molecular docking study is provided below. This protocol is designed to be reproducible and serves as a template for further computational and experimental investigations.

1. Software and Resources:

  • Molecular Docking: AutoDock Vina[1][2]

  • Visualization: Biovia Discovery Studio Visualizer

  • Protein Structure: The crystal structure of human pancreatic α-amylase (PDB ID: 1HNY) was obtained from the RCSB Protein Data Bank.[3][4]

  • Ligand Structures: The 3D structure of this compound was generated using ChemDraw and energy minimized. The structures of known inhibitors (Acarbose, Voglibose, Miglitol, Luteolin) were retrieved from the PubChem database.

2. Receptor Preparation:

  • The downloaded protein structure (1HNY.pdb) was loaded into Discovery Studio Visualizer.

  • All water molecules and heteroatoms, except for the essential calcium and chloride ions, were removed.[5]

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

  • The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

3. Ligand Preparation:

  • The 3D structures of this compound and the known inhibitors were loaded into AutoDock Tools.

  • Non-polar hydrogens were merged, and rotatable bonds were defined.

  • The ligands were saved in the PDBQT format.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of the α-amylase. The active site residues (ASP197, GLU233, and ASP300) were identified from the literature and by observing the co-crystallized ligand in similar structures (e.g., PDB ID: 1B2Y with acarbose).[5][6][7]

  • The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å, centered on the active site.

5. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.[8]

  • The program generated nine binding poses for each ligand, ranked by their binding affinity scores.

6. Analysis of Results:

  • The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy.

  • The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB: 1HNY) grid_gen Grid Box Generation (Active Site Definition) receptor_prep->grid_gen ligand_prep Ligand Preparation (Target & Known Inhibitors) autodock Molecular Docking (AutoDock Vina) ligand_prep->autodock grid_gen->autodock results Result Analysis (Binding Affinity) autodock->results visualization Interaction Visualization (Discovery Studio) results->visualization

Experimental Workflow for Molecular Docking

signaling_pathway Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides hydrolysis Glucose Glucose Oligosaccharides->Glucose further hydrolysis Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Alpha_Amylase α-Amylase Alpha_Amylase->Starch Inhibitor This compound & Known Inhibitors Inhibitor->Alpha_Amylase inhibition

α-Amylase in Starch Digestion and Inhibition

References

Comparative Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile Derivatives and Related Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on (4-Acetyl-2-methylphenoxy)acetonitrile derivatives as anticancer agents are not extensively available in publicly accessible literature, a comparative analysis of closely related chemical scaffolds provides valuable insights into the potential of this compound class. This guide synthesizes findings from studies on phenoxyacetamide and phenylacrylonitrile derivatives to infer potential SAR trends and guide future research on this compound analogs.

Structure-Activity Relationship Insights from Related Scaffolds

SAR studies on analogous compounds reveal that modifications to the phenoxy and nitrile/acetamide moieties can significantly impact anticancer activity.

For 2-(substituted phenoxy)acetamide derivatives , the introduction of halogens on the aromatic ring has been shown to be favorable for anticancer and anti-inflammatory activity. Specifically, a compound featuring a 4-chlorophenyl group, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in a referenced study), exhibited notable anticancer, anti-inflammatory, and analgesic properties, suggesting its potential for further development[1].

In the case of 2-phenylacrylonitrile derivatives , SAR analysis indicates that the nature and position of substituents on the phenyl rings are critical for their antiproliferative effects. For instance, the presence of a 3,4,5-trimethoxyphenyl group on one of the phenyl rings, combined with a dimethylamino or diethylamino group at the para-position of the other phenyl ring, resulted in compounds with excellent antiproliferative activity against various cancer cell lines[2]. One particular derivative, compound 1g2a , demonstrated potent inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cancer cells[3]. This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis[3].

Based on these findings, it can be hypothesized that for This compound derivatives :

  • The 4-acetyl and 2-methyl substitutions on the phenoxy ring are likely to influence the electronic and steric properties of the molecule, which could modulate its interaction with biological targets.

  • Modifications of the acetyl and methyl groups , or the introduction of other substituents on the phenoxy ring, could be explored to optimize activity.

  • The acetonitrile group is a key pharmacophoric feature. Its replacement with other functional groups, such as amides or other bioisosteres, could be a strategy to modulate the compound's properties.

Comparative Biological Activity Data

The following table summarizes the in vitro anticancer activity of representative compounds from related chemical classes.

Compound ClassCompound IDModificationsCancer Cell LineIC50 (µM)Reference
2-Phenylacrylonitrile 1g2a3,4,5-trimethoxyphenyl and p-N(CH3)2 substituted phenyl ringsHCT1160.0059[2][3]
BEL-74020.0078[2][3]
AGS0.08[2]
Raji0.03[2]
SU-DHL-100.03[2]
1d2bp-CH3 and p-N(CH2CH3)2 substituted phenyl ringsHCT1163.1[2]
2-(Substituted phenoxy)acetamide 3cN-(1-(4-chlorophenyl)ethyl), 4-nitrophenoxyMCF-7, SK-N-SHNot specified[1]

Experimental Protocols

General Synthesis of 2-Phenylacrylonitrile Derivatives

A common method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation[3].

Workflow for Knoevenagel Condensation:

G reagents Substituted Benzaldehyde + Substituted Phenylacetonitrile base Base (e.g., Piperidine) in Ethanol reagents->base 1. reflux Reflux base->reflux 2. workup Reaction Work-up (Cooling, Filtration, Washing) reflux->workup 3. purification Purification (e.g., Recrystallization) workup->purification 4. product 2-Phenylacrylonitrile Derivative purification->product 5.

Caption: General workflow for the synthesis of 2-phenylacrylonitrile derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3].

MTT Assay Workflow:

G cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48-72h) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Standard workflow for determining cell viability using the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Based on the analysis of related compounds, this compound derivatives could potentially exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

G compound (4-Acetyl-2-methylphenoxy) acetonitrile Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Potential mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

While direct SAR studies on this compound derivatives are limited, the analysis of related phenoxyacetamide and phenylacrylonitrile scaffolds provides a strong foundation for future research. The potent anticancer activities observed in these related series highlight the potential of the phenoxyacetonitrile core in developing novel therapeutic agents.

Future research should focus on:

  • The synthesis and in vitro screening of a library of this compound derivatives with systematic modifications on the phenoxy ring and the acetonitrile moiety.

  • Elucidation of the precise mechanism of action, including the identification of specific molecular targets.

  • In vivo evaluation of the most promising candidates in relevant animal models of cancer.

By leveraging the insights from related compound classes, researchers can strategically design and synthesize novel this compound derivatives with improved efficacy and selectivity as potential anticancer agents.

References

Safety Operating Guide

Safety and Handling of (4-Acetyl-2-methylphenoxy)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data necessitates a cautious approach based on the handling of analogous chemical structures. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for (4-Acetyl-2-methylphenoxy)acetonitrile, emphasizing procedural steps for laboratory professionals.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the safety profiles of structurally similar compounds, namely acetylated phenoxy compounds and nitriles. Researchers, scientists, and drug development professionals must handle this compound with significant caution, assuming it may possess hazards associated with these chemical classes. These hazards can include but are not limited to, toxicity upon ingestion, inhalation, or skin contact, as well as potential eye and skin irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Chemical-Resistant Gloves and Laboratory CoatNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. A flame-retardant lab coat should be worn and buttoned at all times.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

A clear and methodical workflow is crucial for the safe handling of this compound. The following diagram outlines the recommended operational procedure from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Analogous SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh In Fume Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: This flowchart details the procedural steps for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following guidelines should be strictly adhered to for waste generated from handling this compound.

Waste Segregation and Disposal Pathway

Waste Disposal Pathway for this compound cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal waste_solid Contaminated Solids (Gloves, Paper Towels) collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Unused Compound & Reaction Quench collect_liquid Labeled Liquid Waste Container (Halogenated/Non-halogenated) waste_liquid->collect_liquid waste_glass Contaminated Glassware collect_glass Labeled Glass Waste Box waste_glass->collect_glass dispose_EHS Arrange Pickup by Environmental Health & Safety (EHS) collect_solid->dispose_EHS collect_liquid->dispose_EHS collect_glass->dispose_EHS

Caption: This diagram illustrates the correct procedure for segregating and disposing of waste.

All waste containers must be clearly labeled with the chemical name and primary hazard. Never mix incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

In the absence of a dedicated SDS, a conservative and cautious approach is paramount. By adhering to these guidelines, laboratory professionals can mitigate the potential risks associated with handling this compound and ensure a safe research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.